4-Methoxyphenyl 4-methylbenzenesulfonate
Description
BenchChem offers high-quality 4-Methoxyphenyl 4-methylbenzenesulfonate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Methoxyphenyl 4-methylbenzenesulfonate including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
(4-methoxyphenyl) 4-methylbenzenesulfonate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14O4S/c1-11-3-9-14(10-4-11)19(15,16)18-13-7-5-12(17-2)6-8-13/h3-10H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PQWHXPBFMWCDEB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OC2=CC=C(C=C2)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601239553 | |
| Record name | Phenol, 4-methoxy-, 1-(4-methylbenzenesulfonate) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601239553 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
278.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3899-91-0 | |
| Record name | Phenol, 4-methoxy-, 1-(4-methylbenzenesulfonate) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3899-91-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Phenol, 4-methoxy-, 1-(4-methylbenzenesulfonate) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601239553 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
safety data sheet (SDS) for 4-Methoxyphenyl 4-methylbenzenesulfonate handling
CAS Number: 3899-91-0 Synonyms: 4-Methoxyphenyl tosylate; p-Methoxyphenyl p-toluenesulfonate Chemical Family: Aryl Sulfonate Ester Primary Hazard Class: Potential Genotoxic Impurity (PGI) / Skin & Eye Irritant
Introduction: The "Structural Alert" Context
In pharmaceutical development, 4-Methoxyphenyl 4-methylbenzenesulfonate is not merely a chemical intermediate; it is a Class 2 or 3 impurity concern under ICH M7 guidelines .
While aryl tosylates are generally less reactive and less potent alkylating agents than their alkyl counterparts (e.g., methyl tosylate), they remain "alerting structures" due to the sulfonate ester motif. This guide prioritizes the precautionary principle , treating the compound as a potential mutagen until specific Ames testing proves otherwise. The protocols below are designed to ensure data integrity for regulatory submissions (IND/NDA) while maximizing operator safety.
Chemical Identity & Physicochemical Properties
Understanding the physical state is the first step in exposure control.
| Property | Data | Operational Implication |
| Physical State | Solid (Crystalline powder) | Dust Explosion Risk: High. Requires anti-static weighing tools. |
| Melting Point | ~70–75°C (Estimate based on analogs) | Store below 30°C to prevent caking or partial melt. |
| Solubility | Soluble in DCM, EtOAc, DMSO; Insoluble in water | Use organic solvents for cleaning; water alone is ineffective. |
| Reactivity | Moisture Sensitive | Hydrolysis Risk: Decomposes to p-Toluenesulfonic acid (strong acid) + 4-Methoxyphenol. |
| Molecular Weight | 278.32 g/mol | N/A |
Hazard Identification & Toxicology
Distinguishing intrinsic hazard from exposure risk.
GHS Classification (Self-Classified based on Structure-Activity Relationship)
-
Skin Irritation (Category 2): Causes skin irritation (H315).
-
Eye Irritation (Category 2A): Causes serious eye irritation (H319).
-
Skin Sensitization (Category 1): May cause an allergic skin reaction (H317).
-
Germ Cell Mutagenicity (Category 2 - Suspected): Due to the sulfonate ester moiety, this must be handled as a suspected mutagen unless empirical data clears it.
The Hydrolysis Hazard
Upon contact with mucous membranes or ambient moisture, the compound hydrolyzes. This releases p-Toluenesulfonic acid (pTsOH) , a corrosive strong acid, and 4-Methoxyphenol (MEHQ) , a known sensitizer and depigmenting agent.
Figure 1: Hydrolysis & Degradation Pathway This diagram illustrates the breakdown mechanism that drives the secondary toxicity profile.
Caption: Mechanism of hydrolysis releasing corrosive and sensitizing byproducts upon contact with moisture.
Engineering Controls & Personal Protective Equipment (PPE)
The hierarchy of controls must prioritize isolation over PPE.
Containment Strategy
For potential genotoxic impurities (PGIs), a standard fume hood is often insufficient if the OEL (Occupational Exposure Limit) is unknown.
-
Primary Control: Powder Containment Hood (HEPA filtered) or Glove Box .
-
Airflow Check: Verify face velocity is >0.5 m/s before opening the container.
-
Static Control: Use an ionizing bar during weighing to prevent powder scattering (electrostatic repulsion is common with dry organic sulfonates).
PPE Matrix
| Zone | Respiratory | Dermal | Ocular |
| Inside Hood | N95/P2 (Minimum) | Double Nitrile Gloves (0.11mm min) | Safety Goggles (Side shields insufficient) |
| Spill Cleanup | P100/P3 Full Face Respirator | Tyvek® Coveralls + Chem-Resistant Gloves | Full Face Shield |
Handling & Experimental Protocols
Self-validating workflows to prevent cross-contamination.
Weighing & Transfer Protocol
-
Preparation: Place a disposable balance draft shield inside the fume hood. Line the work surface with absorbent, plastic-backed benchkote.
-
Anti-Static Measure: Pass an anti-static gun over the vial before opening.
-
Transfer: Use a disposable spatula. Do not reuse spatulas to prevent cross-contamination of other compounds with a PGI.
-
Decontamination: Immediately wipe the balance and exterior of the vial with a tissue soaked in 10% Triethylamine in Methanol .
-
Why? The base (Triethylamine) neutralizes any hydrolyzed acid and accelerates the solvolysis of the ester into less hazardous soluble components for cleaning.
-
Reaction Setup (Synthesis Context)
-
Solvent Choice: Avoid protic solvents (Water, MeOH, EtOH) if the ester is the desired reagent, as they will degrade it. Use dry DCM, THF, or Toluene.
-
Quenching: If used as a reagent, quench excess tosylate with an amine (e.g., Morpholine) or a hydroxide solution to destroy the alkylating potential before workup.
Emergency Response & Waste Management
Spill Response Workflow
Do not sweep dry powder. This generates aerosols.
Figure 2: Spill Response Decision Tree Follow this logic to minimize exposure during cleanup.
Caption: Decision matrix for safely containing and cleaning spills of potential genotoxins.
Waste Disposal
-
Classification: Hazardous Organic Waste (PGI/Cytotoxic protocols apply).
-
Segregation: Do not mix with general organic waste. Segregate into "Suspected Mutagen" stream.
-
Destruction: High-temperature incineration (>1000°C) is required to break the sulfonate-carbon bond effectively.
Storage & Stability
-
Temperature: 2–8°C (Refrigerate).
-
Atmosphere: Store under Argon or Nitrogen.
-
Desiccation: Store in a desiccator. Moisture ingress leads to autocatalytic hydrolysis (the acid formed catalyzes further degradation).
References
-
ICH M7(R1) Guideline. Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals to Limit Potential Carcinogenic Risk. International Council for Harmonisation. Available at: [Link]
-
PubChem Compound Summary. 4-Methoxyphenyl 4-methylbenzenesulfonate (CID 11460118). National Center for Biotechnology Information. Available at: [Link]
-
Master Organic Chemistry. Tosylates and Mesylates: Preparation and Reactivity. Available at: [Link][1]
Sources
An In-depth Technical Guide to p-Anisyl Tosylate: Synthesis, Properties, and Applications
This guide provides a comprehensive technical overview of p-Anisyl tosylate, a versatile reagent in modern organic synthesis. Tailored for researchers, scientists, and professionals in drug development, this document delves into the core chemical principles, experimental methodologies, and strategic applications of this important molecule.
Core Molecular Attributes of p-Anisyl Tosylate
p-Anisyl tosylate, systematically named 4-methoxyphenyl p-toluenesulfonate, is the ester formed from p-methoxyphenol (p-anisole) and p-toluenesulfonic acid. The presence of the electron-donating methoxy group on the phenyl ring and the excellent leaving group capability of the tosylate moiety bestow upon it unique reactivity, making it a valuable intermediate in a multitude of chemical transformations.
Chemical Formula and Molecular Weight
The fundamental properties of p-Anisyl tosylate are summarized in the table below, providing a quick reference for quantitative analysis and experimental design.
| Property | Value | Source |
| Chemical Formula | C₁₄H₁₄O₄S | |
| Molecular Weight | 278.32 g/mol | |
| IUPAC Name | 4-methoxyphenyl 4-methylbenzenesulfonate |
Synthesis of p-Anisyl Tosylate: A Step-by-Step Protocol
The synthesis of p-Anisyl tosylate is a classic example of an esterification reaction, specifically the tosylation of a phenol. The causality behind this experimental design lies in activating the hydroxyl group of p-methoxyphenol to transform it into a superb leaving group. The use of a base is critical to neutralize the HCl generated in situ, driving the reaction to completion.
Reaction Rationale and Mechanism
The synthesis proceeds via the nucleophilic attack of the hydroxyl oxygen of p-methoxyphenol on the electrophilic sulfur atom of p-toluenesulfonyl chloride (TsCl). A base, typically pyridine or triethylamine, acts as a scavenger for the hydrochloric acid byproduct. The reaction is generally carried out in an aprotic solvent like dichloromethane to ensure the solubility of reactants and prevent unwanted side reactions.
Caption: Synthesis of p-Anisyl Tosylate.
Detailed Experimental Protocol
This protocol is a self-validating system, with each step designed to maximize yield and purity.
Materials:
-
p-Methoxyphenol (1.0 eq.)
-
p-Toluenesulfonyl chloride (1.2 eq.)
-
Pyridine (2.0 eq.) or Triethylamine (1.5 eq.)
-
Dichloromethane (DCM), anhydrous
-
1 M Hydrochloric acid
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Round-bottom flask
-
Magnetic stirrer
-
Ice bath
-
Separatory funnel
Procedure:
-
Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve p-methoxyphenol (1.0 eq.) in anhydrous dichloromethane.
-
Cooling: Cool the solution to 0 °C using an ice bath. This is crucial to control the exothermic nature of the reaction and minimize side-product formation.
-
Base Addition: Slowly add pyridine (2.0 eq.) or triethylamine (1.5 eq.) to the stirred solution.
-
Tosylation: Add p-toluenesulfonyl chloride (1.2 eq.) portion-wise to the reaction mixture, maintaining the temperature at 0 °C.
-
Reaction Monitoring: Allow the reaction to stir at 0 °C for 1-2 hours and then warm to room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Work-up:
-
Quench the reaction by slowly adding 1 M HCl to neutralize the excess base.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Wash the organic layer sequentially with 1 M HCl, water, saturated sodium bicarbonate solution, and finally with brine. The bicarbonate wash removes any remaining acidic impurities.
-
Dry the organic layer over anhydrous sodium sulfate.
-
-
Purification:
-
Filter off the drying agent.
-
Concentrate the filtrate under reduced pressure to obtain the crude p-Anisyl tosylate.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexane/ethyl acetate) or by column chromatography on silica gel.
-
Spectroscopic Characterization
Accurate characterization is paramount for confirming the identity and purity of the synthesized p-Anisyl tosylate. The expected spectroscopic data are outlined below.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons of both the p-anisyl and the tosyl groups, as well as singlets for the methoxy and methyl protons. The aromatic protons will appear as doublets due to para-substitution.
-
¹³C NMR: The carbon NMR spectrum will display characteristic peaks for the aromatic carbons, the methoxy carbon, and the methyl carbon of the tosyl group.
Infrared (IR) Spectroscopy
The IR spectrum provides valuable information about the functional groups present in the molecule. Key expected absorption bands include:
-
~1370 cm⁻¹ and ~1180 cm⁻¹: Strong absorptions corresponding to the asymmetric and symmetric stretching vibrations of the S=O bonds in the sulfonate ester group.
-
~1600-1450 cm⁻¹: C=C stretching vibrations of the aromatic rings.
-
~1250 cm⁻¹ and ~1030 cm⁻¹: C-O stretching vibrations of the ether linkage.
Applications in Organic Synthesis
The utility of p-Anisyl tosylate in synthetic chemistry is primarily centered around the exceptional leaving group ability of the tosylate anion.
Nucleophilic Substitution Reactions
p-Anisyl tosylate is an excellent substrate for Sₙ2 reactions. The tosylate group is readily displaced by a wide range of nucleophiles, allowing for the introduction of various functional groups. The electron-donating p-methoxy group can influence the reactivity of the aromatic ring, a factor to consider in complex syntheses. The stability of the tosylate anion, a result of charge delocalization through resonance, makes it a far superior leaving group compared to the hydroxide ion of the parent phenol.[1][2]
Caption: Nucleophilic substitution on p-Anisyl Tosylate.
Protecting Group Chemistry
While less common for phenols compared to alcohols and amines, the tosyl group can serve as a protecting group for the hydroxyl functionality under specific reaction conditions where its stability to a wide range of reagents is advantageous.[3]
Intermediate in Pharmaceutical Synthesis
The ability to facilitate the formation of new carbon-heteroatom and carbon-carbon bonds makes tosylates, including p-Anisyl tosylate, valuable intermediates in the synthesis of active pharmaceutical ingredients (APIs).[][5] They serve as key building blocks in the construction of complex molecular architectures found in many drug molecules.[5]
Safety and Handling
As with all laboratory chemicals, p-Anisyl tosylate should be handled with appropriate care in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, is mandatory. Based on the safety data for related compounds such as phenyl tosylate and anisyl alcohol, p-Anisyl tosylate should be considered an irritant to the eyes, skin, and respiratory system.[1][6]
First Aid Measures:
-
Eye Contact: Immediately flush with copious amounts of water for at least 15 minutes and seek medical attention.
-
Skin Contact: Wash the affected area with soap and water. Remove contaminated clothing.
-
Inhalation: Move to fresh air. If breathing is difficult, administer oxygen and seek medical attention.
-
Ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.
Conclusion
p-Anisyl tosylate is a synthetically valuable reagent that serves as a cornerstone in many organic transformations. Its straightforward synthesis, coupled with the exceptional leaving group ability of the tosylate moiety, provides chemists with a powerful tool for molecular construction. A thorough understanding of its properties, synthesis, and reactivity, as outlined in this guide, is essential for its effective and safe utilization in research and development.
References
-
PubChem. 4-Methoxyphenyl-p-toluene-sulfonate. National Center for Biotechnology Information. [Link]
-
University of Calgary. Ch8 : Tosylates. [Link]
-
Master Organic Chemistry. Tosylates And Mesylates. [Link]
-
CPAChem. Safety data sheet. [Link]
-
RSC Publishing. Aryl tosylates as non-ionic photoacid generators (PAGs): photochemistry and applications in cationic photopolymerizations. [Link]
-
Mlunias. Chemical Intermediates in Pharmaceuticals: Key Role in Drug Development. [Link]
Sources
Methodological & Application
synthesis procedure for 4-Methoxyphenyl 4-methylbenzenesulfonate from 4-methoxyphenol
<Application Note & Protocol >
For: Researchers, scientists, and drug development professionals.
Abstract
This document provides a detailed and robust protocol for the synthesis of 4-methoxyphenyl 4-methylbenzenesulfonate, a key intermediate in various organic syntheses. The procedure outlines the esterification of 4-methoxyphenol with p-toluenesulfonyl chloride (tosyl chloride) in the presence of a base. This application note delves into the underlying reaction mechanism, provides a comprehensive step-by-step protocol, and addresses critical safety and handling considerations. The information presented is intended to enable researchers to reliably and safely perform this synthesis with a high degree of success.
Introduction
4-Methoxyphenyl 4-methylbenzenesulfonate is a valuable sulfonate ester that serves as a versatile intermediate in organic chemistry. Its utility stems from the excellent leaving group ability of the tosylate moiety, facilitating a wide range of nucleophilic substitution and cross-coupling reactions. The synthesis of this compound is a foundational procedure for chemists engaged in the development of novel pharmaceuticals and functional materials. The protocol described herein employs readily available starting materials and follows a well-established synthetic route, making it accessible to a broad range of laboratory settings.
Reaction Mechanism and Scientific Rationale
The synthesis of 4-methoxyphenyl 4-methylbenzenesulfonate from 4-methoxyphenol and tosyl chloride is a classic example of a Schotten-Baumann reaction, specifically, the formation of a sulfonate ester. The reaction proceeds via a nucleophilic attack of the phenoxide ion on the electrophilic sulfur atom of tosyl chloride.
Mechanism:
-
Deprotonation: In the presence of a base, such as pyridine or triethylamine, the acidic proton of the hydroxyl group of 4-methoxyphenol is abstracted to form a more nucleophilic phenoxide ion.
-
Nucleophilic Attack: The resulting 4-methoxyphenoxide ion acts as a nucleophile and attacks the electron-deficient sulfur atom of p-toluenesulfonyl chloride.[1]
-
Leaving Group Departure: This attack leads to the formation of a tetrahedral intermediate, which then collapses, expelling a chloride ion as the leaving group. The base used in the first step also serves to neutralize the hydrogen chloride (HCl) generated during the reaction.[2]
The choice of a non-nucleophilic base like pyridine is crucial. It not only facilitates the deprotonation of the phenol but also scavenges the HCl byproduct, driving the reaction to completion.[3] The use of dry conditions is also important to prevent the hydrolysis of tosyl chloride.[3]
Experimental Protocol
This section provides a detailed, step-by-step procedure for the synthesis of 4-methoxyphenyl 4-methylbenzenesulfonate.
Materials and Reagents
| Reagent/Material | Formula | Molar Mass ( g/mol ) | Quantity | Purity | Supplier |
| 4-Methoxyphenol | C₇H₈O₂ | 124.14 | 1.24 g (10 mmol) | ≥98% | Sigma-Aldrich |
| p-Toluenesulfonyl chloride (Tosyl chloride) | C₇H₇ClO₂S | 190.65 | 2.10 g (11 mmol) | ≥98% | Sigma-Aldrich |
| Pyridine | C₅H₅N | 79.10 | 10 mL | Anhydrous, ≥99.8% | Sigma-Aldrich |
| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | 50 mL | Anhydrous, ≥99.8% | Sigma-Aldrich |
| Hydrochloric acid (HCl) | HCl | 36.46 | ~20 mL | 2 M aqueous solution | Fisher Scientific |
| Saturated sodium bicarbonate solution | NaHCO₃ | 84.01 | ~30 mL | Saturated aqueous | In-house preparation |
| Brine (Saturated NaCl solution) | NaCl | 58.44 | ~30 mL | Saturated aqueous | In-house preparation |
| Anhydrous magnesium sulfate | MgSO₄ | 120.37 | ~5 g | Anhydrous | Fisher Scientific |
Equipment
-
100 mL round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Separatory funnel (250 mL)
-
Rotary evaporator
-
Glass funnel
-
Filter paper
-
Beakers and Erlenmeyer flasks
-
pH paper
Reaction Workflow
Caption: Reaction workflow for the synthesis of 4-methoxyphenyl 4-methylbenzenesulfonate.
Step-by-Step Procedure
-
Reaction Setup:
-
To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 4-methoxyphenol (1.24 g, 10 mmol).
-
Add anhydrous pyridine (10 mL) to the flask and stir until the 4-methoxyphenol is completely dissolved.
-
Cool the reaction mixture to 0 °C using an ice bath.
-
-
Addition of Tosyl Chloride:
-
Slowly add p-toluenesulfonyl chloride (2.10 g, 11 mmol) to the cooled reaction mixture in small portions over 15-20 minutes. Maintain the temperature below 5 °C during the addition.
-
A precipitate of pyridinium hydrochloride may form during the addition.
-
-
Reaction Progression:
-
After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.
-
Continue stirring the mixture at room temperature for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., hexane:ethyl acetate 4:1).
-
-
Work-up:
-
Once the reaction is complete, pour the reaction mixture into a beaker containing approximately 50 g of crushed ice and 50 mL of cold water.
-
Stir the mixture vigorously for 10-15 minutes. A solid precipitate of the crude product should form.
-
If the product separates as an oil, proceed with liquid-liquid extraction. Transfer the mixture to a 250 mL separatory funnel and extract with dichloromethane (3 x 30 mL).
-
Combine the organic layers and wash successively with 2 M hydrochloric acid (2 x 20 mL) to remove excess pyridine, saturated sodium bicarbonate solution (2 x 15 mL) to neutralize any remaining acid, and finally with brine (1 x 30 mL).[4]
-
-
Isolation and Purification:
-
Dry the organic layer over anhydrous magnesium sulfate.[5]
-
Filter the drying agent and concentrate the filtrate using a rotary evaporator to obtain the crude product as a solid or oil.
-
Purify the crude product by recrystallization from a suitable solvent system, such as ethanol/water or isopropanol. Dissolve the crude product in a minimal amount of hot solvent and allow it to cool slowly to form crystals.
-
Collect the purified crystals by vacuum filtration, wash with a small amount of cold solvent, and dry in a vacuum oven.
-
Safety and Handling Precautions
It is imperative that this procedure is conducted in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[6][7]
-
p-Toluenesulfonyl chloride (Tosyl chloride): Corrosive and a lachrymator. It is moisture-sensitive and can cause severe skin burns and eye damage.[8][9] Avoid inhalation of dust and contact with skin and eyes.[7] In case of contact, immediately flush the affected area with copious amounts of water and seek medical attention.[9]
-
Pyridine: A flammable liquid with a strong, unpleasant odor. It is harmful if swallowed, inhaled, or absorbed through the skin.[6] It is a suspected carcinogen and can cause damage to the central nervous system, liver, and kidneys.[6] Handle with extreme care in a fume hood.
-
Dichloromethane (DCM): A volatile and suspected carcinogenic solvent. Avoid inhalation of vapors.
-
Hydrochloric Acid: Corrosive. Handle with care to avoid skin and eye contact.
Waste Disposal: All chemical waste should be disposed of in accordance with local, state, and federal regulations. Pyridine and chlorinated solvents should be collected in designated waste containers.
Characterization
The identity and purity of the synthesized 4-methoxyphenyl 4-methylbenzenesulfonate can be confirmed by standard analytical techniques:
-
Melting Point: Compare the observed melting point with the literature value.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra will confirm the chemical structure.
-
Infrared (IR) Spectroscopy: Characteristic peaks for the sulfonate ester group (S=O stretching) should be present.
-
Mass Spectrometry (MS): To confirm the molecular weight of the product.[10]
Conclusion
The protocol detailed in this application note provides a reliable and efficient method for the synthesis of 4-methoxyphenyl 4-methylbenzenesulfonate. By understanding the underlying chemistry and adhering to the outlined procedures and safety precautions, researchers can successfully prepare this important synthetic intermediate for their downstream applications.
References
- Vertex AI Search. (2023, August 8). What is TsCl in Organic Chemistry? A Comprehensive Guide.
- Washington State University.
- ChemicalBook. 4-Methoxyphenol synthesis.
- SAFETY DATA SHEET. (2013, December 23). Tosyl chloride.
- ChemicalBook. (2026, January 17).
- Sigma-Aldrich. (2013, March 19).
- Organic Syntheses Procedure. preparation of secondary amines from primary amines via 2-nitrobenzenesulfonamides.
- designer-drug.com. Synthesis of 4-Methoxyphenol.
- The Royal Society of Chemistry. (n.d.).
- PrepChem.com. Synthesis of 4-(4-(Methylsulfonyl)phenoxy)phenol.
- ResearchGate. Reaction mechanism for the formation of 4-methoxyphenol from hydroquinone and methanol in the presence of benzoquinone.
- PubChem.
- PMC. Crystal structures of 4-methoxy-N-(4-methylphenyl)benzenesulfonamide and N-(4-fluorophenyl)-4-methoxybenzenesulfonamide.
- Sciencemadness Discussion Board. (2022, November 10). Interesting route to 4-methoxyphenol.
- Organic Syntheses Procedure. hydrogenolysis of phenolic ethers: biphenyl.
- Sigma-Aldrich. n-(4-methoxyphenyl)-4-methylbenzenesulfonamide.
- Chemistry LibreTexts. (2023, January 22).
- Master Organic Chemistry. (2015, March 10).
- Organic Chemistry Portal.
- PMC. (2017, October 2).
- PubChem. N-((4-Methoxyphenyl)methyl)-4-nitrobenzenesulfonamide.
- CSCanada. SYNTHESIS of 1-(4-HYDROXYLPHENYL)-4-(4-NITROPHENY L)PIPERAZINE.
- Benchchem. A Comparative Guide to the Synthesis of 4'-Methoxy-3-(4-methylphenyl)propiophenone.
Sources
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Application Notes and Protocols for the Synthesis of 4-Methoxyphenyl 4-methylbenzenesulfonate
Introduction: The Strategic Importance of Aryl Tosylates in Modern Organic Synthesis
In the landscape of contemporary organic chemistry, the conversion of phenols to their corresponding tosylates represents a pivotal strategic maneuver. This transformation converts the poorly leaving hydroxyl group into a tosylate, an excellent leaving group, thereby activating the aromatic ring for a diverse array of nucleophilic substitution and cross-coupling reactions.[1][2] The resulting aryl tosylates are stable, often crystalline solids, that serve as versatile intermediates in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.[3][4] Their utility as alternatives to aryl halides in cross-coupling reactions is particularly noteworthy, offering a pathway that can reduce halide waste and contribute to more environmentally sustainable chemical processes.[3] This guide provides a comprehensive overview of the reagents, mechanism, and a detailed protocol for the synthesis of 4-Methoxyphenyl 4-methylbenzenesulfonate, a representative aryl tosylate.
Reaction Mechanism: The Tosylation of Phenols
The tosylation of a phenol, such as 4-methoxyphenol, proceeds via a nucleophilic attack of the phenolic oxygen on the electrophilic sulfur atom of p-toluenesulfonyl chloride (TsCl).[1][5] The presence of a base is crucial for this reaction to proceed efficiently.[1][2]
The key steps of the mechanism are as follows:
-
Deprotonation of the Phenol: In the presence of a base (e.g., pyridine, triethylamine, or an inorganic base like NaOH or K2CO3), the weakly acidic phenolic proton is removed to generate a more nucleophilic phenoxide ion.[3][5] The choice of base can be critical and is often dependent on the acidity of the phenol.[3]
-
Nucleophilic Attack: The resulting phenoxide ion acts as a nucleophile and attacks the electron-deficient sulfur atom of tosyl chloride.[1]
-
Chloride Ion Departure: This attack leads to the formation of a new oxygen-sulfur bond and the departure of the chloride ion as a leaving group.[1]
-
Byproduct Formation: The displaced chloride ion reacts with the protonated base to form a salt (e.g., pyridinium hydrochloride or triethylammonium hydrochloride), which often precipitates from the reaction mixture or is removed during aqueous workup.[1][2]
The overall reaction results in the formation of the aryl tosylate with retention of the stereochemistry at the aromatic ring.[2]
Reagents and Their Roles
A successful tosylation reaction hinges on the appropriate selection and handling of reagents. The following table summarizes the key components for the synthesis of 4-Methoxyphenyl 4-methylbenzenesulfonate.
| Reagent | Chemical Formula | Molar Mass ( g/mol ) | Role in Reaction | Key Considerations |
| 4-Methoxyphenol | C₇H₈O₂ | 124.14 | Starting material (substrate) | Should be dry. |
| p-Toluenesulfonyl chloride (TsCl) | C₇H₇ClO₂S | 190.65 | Tosylating agent | Moisture-sensitive; should be handled in a dry environment.[6] |
| Pyridine | C₅H₅N | 79.10 | Base and Solvent | Acts as a nucleophilic catalyst and an acid scavenger.[2][7] Should be dry. |
| Triethylamine (TEA) | (C₂H₅)₃N | 101.19 | Base | An alternative to pyridine for scavenging the HCl byproduct.[6][8] |
| 4-(Dimethylamino)pyridine (DMAP) | C₇H₁₀N₂ | 122.17 | Catalyst | A highly effective nucleophilic catalyst that can significantly accelerate the reaction.[6][9][10] |
| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | Solvent | A common aprotic solvent for this reaction.[11] |
| Sodium Bicarbonate (NaHCO₃) | NaHCO₃ | 84.01 | Quenching Agent | Used in aqueous solution to neutralize excess acid and unreacted TsCl during workup.[12] |
| Anhydrous Sodium Sulfate (Na₂SO₄) | Na₂SO₄ | 142.04 | Drying Agent | Used to remove residual water from the organic phase.[13] |
Experimental Workflow
The following diagram illustrates the general workflow for the synthesis and purification of 4-Methoxyphenyl 4-methylbenzenesulfonate.
Caption: A flowchart illustrating the key stages of the synthesis of 4-Methoxyphenyl 4-methylbenzenesulfonate.
Detailed Protocol for the Synthesis of 4-Methoxyphenyl 4-methylbenzenesulfonate
This protocol details a reliable method for the preparation of 4-Methoxyphenyl 4-methylbenzenesulfonate from 4-methoxyphenol and p-toluenesulfonyl chloride.
Materials and Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Buchner funnel and filter paper
-
Standard laboratory glassware
-
4-Methoxyphenol
-
p-Toluenesulfonyl chloride (TsCl)
-
Pyridine (anhydrous)
-
Dichloromethane (DCM, anhydrous)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Ethanol
-
Hexanes
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve 4-methoxyphenol (1.0 eq.) in anhydrous dichloromethane (approximately 10 volumes relative to the alcohol).[11] Cool the solution to 0 °C in an ice bath.
-
Addition of Base: To the cooled solution, add anhydrous pyridine (1.5 eq.) dropwise.[11]
-
Addition of Tosyl Chloride: Slowly add p-toluenesulfonyl chloride (1.2 eq.) portion-wise to the stirred solution at 0 °C.[11] Ensure the temperature does not rise significantly during the addition.
-
Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir the reaction for 4-12 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).[11]
-
Quenching: Once the reaction is complete, cool the mixture again in an ice bath and slowly add a saturated aqueous solution of sodium bicarbonate to quench the reaction and hydrolyze any remaining tosyl chloride.[12]
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer and extract the aqueous layer with dichloromethane.[11]
-
Washing: Combine the organic layers and wash successively with water and brine.[11]
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.[13]
-
Purification: The crude product can be purified by recrystallization.[12] A suitable solvent system is typically a mixture of ethanol and hexanes. Dissolve the crude solid in a minimal amount of hot ethanol and then add hexanes until turbidity is observed. Allow the solution to cool slowly to room temperature and then in an ice bath to induce crystallization.
-
Isolation and Characterization: Collect the pure crystals by vacuum filtration, wash with a small amount of cold hexanes, and dry under vacuum. The final product, 4-Methoxyphenyl 4-methylbenzenesulfonate, should be a white solid.
Troubleshooting and Key Considerations
-
Moisture Sensitivity: p-Toluenesulfonyl chloride is sensitive to moisture and will hydrolyze to p-toluenesulfonic acid.[12] It is imperative to use anhydrous solvents and reagents and to conduct the reaction under a dry atmosphere (e.g., nitrogen or argon) for best results.
-
Alternative Bases: While pyridine is commonly used, triethylamine can be a suitable substitute.[11] In some cases, for less reactive phenols, stronger bases or the addition of a catalytic amount of DMAP may be necessary to drive the reaction to completion.[6][9]
-
Workup: During the aqueous workup with sodium bicarbonate, be cautious of potential CO₂ evolution.[12]
-
Purification: If recrystallization proves difficult or if impurities persist, flash column chromatography on silica gel is an effective alternative for purification.[12][13]
Conclusion
The tosylation of phenols is a robust and widely applicable transformation in organic synthesis. The protocol described herein for the synthesis of 4-Methoxyphenyl 4-methylbenzenesulfonate provides a reliable and scalable method for accessing this valuable intermediate. By understanding the underlying mechanism and paying careful attention to the experimental details, researchers can effectively utilize this reaction to advance their synthetic endeavors in drug discovery and materials science.
References
-
Chemistry Stack Exchange. (2024, October 19). In p-aminophenol, why does adding tosylate to the amino group make the phenol more acidic?[Link]
-
ResearchGate. (2025, August 6). An Efficient Practical Tosylation of Phenols, Amines and Alcohols Employing Mild Reagent [DMAPTs]+Cl-. [Link]
-
Master Organic Chemistry. (2015, March 10). Tosylates And Mesylates. [Link]
-
ResearchGate. (2025, August 6). (PDF) Solvent-Free and Selective Tosylation of Alcohols and Phenols with p-Toluenesulfonyl Chloride by Heteropolyacids as Highly Efficient Catalysts.[Link]
-
Organic Syntheses. 4 - Organic Syntheses Procedure. [Link]
-
Orango. (2025, October 20). What is OTs in Organic Chemistry – A Complete Guide. [Link]
-
Organic Chemistry Portal. Sulfonate synthesis by sulfonylation (tosylation). [Link]
-
Organic Syntheses. 4-Methyl-N-(phenylmethyl)benzenesulfonamide - Organic Syntheses Procedure. [Link]
-
Shekunti, R. K., Devarakonda, A. P., Kothakapu, S. R., & Ramakrishna, D. S. (2023). Efficient green synthesis of a potential novel nosylation reagent and its DFT study. SN Applied Sciences, 5(4), 113. [Link]
-
Canadian Science Publishing. (2025, August 6). Solvent-free and selective tosylation of alcohols and phenols with p-toluenesulfonyl chloride by heteropolyacid. [Link]
- Google Patents. (2012). US8263808B2 - Method for deprotecting aryl or alkyl sulfonamides of primary or secondary amines.
-
ResearchGate. (2025, August 10). Chromatography-Free and Eco-Friendly Synthesis of Aryl Tosylates and Mesylates. [Link]
-
Organic Syntheses. 2 - Organic Syntheses Procedure. [Link]
-
Chemistry Steps. Mesylates and Tosylates with Practice Problems. [Link]
-
University of Calgary. Ch8 : Tosylates. [Link]
-
Semantic Scholar. (2016, October 12). An efficient practical tosylation of phenols, amines, and alcohols employing mild reagent [DMAPTs]+Cl−. [Link]
-
Wang, L., et al. (2017). Tosylation of alcohols: an effective strategy for the functional group transformation of organic derivatives of polyoxometalates. Dalton Transactions, 46(40), 13832-13838. [Link]
-
The Journal of Organic Chemistry. (2025, November 18). Photocatalytic Reductive Desulfonation of Aryl Tosylates. [Link]
-
Organic Synthesis. Alcohol to Tosylate using Tosyl Cl, base. [Link]
-
The Royal Society of Chemistry. Supporting Information. [Link]
-
OrgoSolver. (2025, July 12). TsCl/Pyridine: Alcohol to Tosylate (ROTs) + What Happens Next (SN2 vs E2). [Link]
-
The Royal Society of Chemistry. EXPERIMENTAL SUPPORTING INFORMATION. [Link]
-
Mol-Instincts. (2025, May 20). 4-methoxyphenyl benzenesulfonate. [Link]
-
YouTube. (2021, August 26). Adding Tosylate Group Mechanism | Organic Chemistry. [Link]
-
Molecules. (2014). Treatment of Alcohols with Tosyl Chloride Does Not always Lead to the Formation of Tosylates. [Link]
-
Anderson, K. W., & Buchwald, S. L. (2005). Palladium-Catalyzed Amination of Aryl and Heteroaryl Tosylates at Room Temperature. Angewandte Chemie International Edition, 44(38), 6173-6177. [Link]
-
ReactionWeb.io. (2025, July 12). Alcohol Tosylation with TsCl and Pyridine. [Link]
-
Journal of Materials and Environmental Science. (2014). Triethylamine: an efficient N-base catalyst for synthesis of annulated uracil derivativies in aqueous ethanol. [Link]
-
Sciencemadness.org. Chemoselective and scalable preparation of alkyl tosylates under solvent-free conditions. [Link]
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. theorango.com [theorango.com]
- 3. Chromatography-Free and Eco-Friendly Synthesis of Aryl Tosylates and Mesylates [organic-chemistry.org]
- 4. Palladium-Catalyzed Amination of Aryl and Heteroaryl Tosylates at Room Temperature - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mesylates and Tosylates with Practice Problems - Chemistry Steps [chemistrysteps.com]
- 6. Tosylation of alcohols: an effective strategy for the functional group transformation of organic derivatives of polyoxometalates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. reactionweb.io [reactionweb.io]
- 8. jmaterenvironsci.com [jmaterenvironsci.com]
- 9. researchgate.net [researchgate.net]
- 10. rsc.org [rsc.org]
- 11. organic-synthesis.com [organic-synthesis.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Organic Syntheses Procedure [orgsyn.org]
Troubleshooting & Optimization
purification and recrystallization solvents for 4-Methoxyphenyl tosylate
The following guide is designed as a direct technical response from the Chemical Process Development Support Center . It addresses the purification of 4-Methoxyphenyl 4-methylbenzenesulfonate (4-Methoxyphenyl tosylate).
Case ID: #MPT-PUR-001 Responder: Senior Application Scientist, Process Chemistry Division Subject: Optimal Solvent Systems & Recrystallization Protocols
Executive Summary
4-Methoxyphenyl tosylate is typically synthesized via the esterification of 4-methoxyphenol with p-toluenesulfonyl chloride (TsCl). Crude reaction mixtures often contain residual pyridine (or amine bases), unreacted phenol, or hydrolyzed tosylate salts.[1]
Recommendation: The most robust purification method is recrystallization .[1]
-
Primary Solvent System: Ethanol (95%) or Ethanol/Water (for polar impurities).[1]
-
Alternative System: Ethyl Acetate / n-Heptane (for non-polar impurities).
Solvent Selection Matrix
The choice of solvent depends heavily on the nature of your main impurity.[1] Use the table below to select the starting system.
| Solvent System | Polarity | Best For Removing...[1] | Operational Risk |
| Ethanol (95%) | High | Unreacted TsCl, salts, pyridine salts | Low (Green solvent) |
| Ethanol / Water | High | Hydrophilic byproducts | Moderate (Risk of oiling out) |
| EtOAc / Heptane | Medium | Unreacted 4-methoxyphenol, non-polar tars | Low (Flammable) |
| Methanol | High | Highly polar residues | Moderate (Toxicity) |
Technical Note: Aryl tosylates are generally stable, but avoid prolonged boiling in wet alcohols to prevent transesterification or hydrolysis, although this risk is lower than with alkyl tosylates.[1]
Decision Tree: Workflow Optimization
The following diagram illustrates the logical flow for selecting the correct purification path based on crude product characteristics.
Caption: Logical workflow for solvent selection and processing of crude aryl tosylates.
Detailed Experimental Protocol
Target Compound: 4-Methoxyphenyl p-toluenesulfonate Scale: 10 mmol (~2.78 g theoretical yield)
Method A: Ethanol Recrystallization (Recommended)
This method is preferred for removing ionic byproducts (pyridinium salts) often generated during synthesis [1].
-
Preparation: Place the crude solid in an Erlenmeyer flask.
-
Dissolution: Add Ethanol (95%) in small portions (start with ~3-5 mL/g) while heating the flask on a steam bath or hot plate/stirrer set to ~75°C.
-
Saturation: Swirl continuously. Add just enough hot solvent to dissolve the solid completely.[1]
-
Tip: If colored impurities persist, add a spatula tip of activated charcoal, boil for 2 mins, and filter hot through Celite.
-
-
Crystallization: Remove from heat. Allow the flask to cool to room temperature undisturbed .
-
Why? Rapid cooling traps impurities in the crystal lattice.[1]
-
-
Finishing: Once solids appear, place the flask in an ice bath (0-4°C) for 30 minutes to maximize yield.
-
Isolation: Filter via vacuum (Buchner funnel).[1] Wash the cake with cold ethanol (-10°C).
Method B: Ethyl Acetate / Heptane (Two-Solvent System)
Use this if the compound is too soluble in ethanol or if you need to remove non-polar starting material (e.g., unreacted phenol).
-
Dissolve the crude material in the minimum amount of boiling Ethyl Acetate .[1]
-
Slowly add hot n-Heptane (or Hexane) dropwise until the solution becomes slightly cloudy (turbid).
-
Add one drop of Ethyl Acetate to clear the solution.[1]
-
Allow to cool slowly as described in Method A.
Troubleshooting & FAQs
Q: My product is "oiling out" (forming a liquid layer at the bottom) instead of crystallizing.
-
Cause: The solution is too concentrated, or the temperature dropped too quickly.[1] This is common with tosylates if the melting point is depressed by impurities.[1]
-
Fix: Reheat the mixture until clear. Add a small amount of extra solvent (10-20% more). Add a "seed crystal" of pure product if available. Scratch the glass side of the flask with a glass rod to induce nucleation [2].[1]
Q: The crystals are colored (yellow/brown) but should be white.
-
Cause: Oxidized phenolic impurities.[1]
-
Fix: Perform a hot filtration with activated charcoal (Norit).[1] Ensure you wash the charcoal pad with hot solvent to recover trapped product.[1]
Q: What is the expected melting point?
-
Data: While specific literature values for the unsubstituted 4-methoxyphenyl ester vary, analogous aryl tosylates typically melt between 60°C and 80°C .[1] Use this range as a guide. If your solid melts <50°C, it likely contains significant solvent or starting material [3].[1]
Q: Can I use water as an anti-solvent with Ethanol?
-
Answer: Yes, but proceed with caution. Add water dropwise to the hot ethanolic solution until turbidity is reached. Note that excess water can precipitate the product as an oil (emulsion) rather than crystals.[1]
References
-
BenchChem. Synthesis and Purification of Benzyl Tosylates and Analogs.[1] (General protocols for tosylate purification via recrystallization).[1][2]
-
Mettler Toledo. Recrystallization Guide: Solvents and Anti-Solvents.[1] (Mechanistic overview of oiling out and nucleation).
-
PubChem. 4-Methoxyphenyl 4-methylbenzenesulfonate Compound Summary. (Structural data and physical property estimates).[1][3][4]
Sources
Technical Support Center: Troubleshooting the Hydrolysis of 4-Methoxyphenyl 4-methylbenzenesulfonate
Welcome to the technical support center for the hydrolysis of 4-methoxyphenyl 4-methylbenzenesulfonate. This guide is designed for researchers, scientists, and drug development professionals who are utilizing this reaction and may encounter challenges. As a self-validating system, this document provides not only procedural steps but also the underlying causality to empower you to diagnose and resolve issues effectively.
Section 1: Understanding the Core Reaction Mechanism
A frequent source of error in any experiment is a misunderstanding of the fundamental reaction pathway. Let's begin by clarifying the mechanism for this specific sulfonate ester.
Q1: What is the expected reaction mechanism for the hydrolysis of 4-methoxyphenyl 4-methylbenzenesulfonate in aqueous media?
Answer: The hydrolysis of an aryl arenesulfonate, such as 4-methoxyphenyl 4-methylbenzenesulfonate, proceeds via a nucleophilic attack on the sulfur atom , not on the aromatic carbon. This is a crucial distinction. The reaction can be categorized as a sulfonyl transfer reaction.
In aqueous media, the nucleophile can be either a water molecule (in neutral or acidic conditions) or a hydroxide ion (in alkaline conditions). Given that hydroxide is a significantly stronger nucleophile than water, the reaction is substantially accelerated at higher pH.
The mechanism involves the following key steps under alkaline conditions:
-
Nucleophilic Attack: The hydroxide ion (OH⁻) attacks the electrophilic sulfur atom of the sulfonate ester.
-
Transition State: The reaction proceeds through a high-energy transition state. While debated, evidence for many such systems points towards a concerted mechanism, though a short-lived pentacoordinate intermediate has also been proposed.[1][2][3][4]
-
Bond Cleavage: The sulfur-oxygen bond connecting to the 4-methoxyphenoxy group breaks.
-
Product Formation: This cleavage releases the 4-methoxyphenolate anion and 4-methylbenzenesulfonic acid. The phenolate is subsequently protonated by water to form 4-methoxyphenol, depending on the solution's pH.
It is critical to note that a mechanism involving cleavage of the aryl-oxygen bond to form an aryl cation is extremely unlikely and has been experimentally ruled out for similar systems.[5] Such intermediates are highly unstable.
Caption: Alkaline hydrolysis via nucleophilic attack at the sulfur center.
Section 2: Key Factors Influencing Reaction Success
Controlling the reaction environment is paramount. The following factors have the most significant impact on the hydrolysis rate and outcome.
Q2: How does pH affect the rate of hydrolysis?
Answer: The pH of the aqueous medium is the single most critical factor for controlling the reaction rate. The rate of hydrolysis is highly pH-dependent because the concentration and strength of the nucleophile change with pH.[6]
-
Alkaline Conditions (pH > 8): The dominant nucleophile is the hydroxide ion (OH⁻). As OH⁻ is a much stronger nucleophile than water, the reaction rate increases dramatically with increasing pH. For kinetic studies, maintaining a constant, high pH with a buffer system (e.g., borate) or a stoichiometric amount of base is essential.
-
Neutral/Acidic Conditions (pH < 8): Water acts as the primary nucleophile. The reaction is significantly slower compared to alkaline conditions. In strongly acidic solutions, the mechanism can become more complex (A-2 mechanism), but for most practical purposes, the reaction is impractically slow at neutral or low pH.[7][8]
Table 1: Illustrative Impact of pH on Relative Hydrolysis Rate
| pH | Dominant Nucleophile | Relative Rate Constant (k_rel) | Causality |
|---|---|---|---|
| 7.0 | H₂O | 1 | Baseline rate due to neutral water hydrolysis. Very slow. |
| 9.0 | OH⁻ / H₂O | ~100 | Hydroxide concentration becomes significant, accelerating the rate. |
| 11.0 | OH⁻ | ~10,000 | The reaction is now dominated by the much more effective hydroxide nucleophile. |
| 13.0 | OH⁻ | ~1,000,000 | Rate is extremely fast due to high concentration of OH⁻. |
Note: These are illustrative values to demonstrate the order-of-magnitude effect.
Q3: What is the role of temperature in this reaction?
Answer: As with most chemical reactions, the rate of hydrolysis follows the Arrhenius relationship, where an increase in temperature leads to an exponential increase in the reaction rate constant. For every 10 °C increase, a general rule of thumb is that the reaction rate will approximately double.
When setting up your experiment, consider the trade-off between reaction speed and experimental convenience. If the reaction at room temperature (25 °C) is too slow, increasing the temperature to 40-60 °C is a common and effective strategy. Be sure to use a temperature-controlled water bath or heating block for consistent and reproducible results.
Q4: My starting material is not fully soluble in water. What should I do?
Answer: Aryl sulfonate esters often have limited solubility in purely aqueous media. Attempting to run the reaction as a suspension will lead to unreliable and slow kinetics. The recommended solution is to use a water-miscible organic co-solvent.
-
Recommended Co-solvents: Acetonitrile, Dioxane, and Tetrahydrofuran (THF) are common choices.
-
Methodology: Start by dissolving the substrate in a minimal volume of the co-solvent, and then add this solution to the aqueous buffer to initiate the reaction. Aim for the lowest possible percentage of co-solvent that achieves full dissolution (typically 5-20% v/v).
-
Caution: Be aware that the co-solvent can influence the reaction rate. The change in solvent polarity can affect the stability of the transition state, so it is crucial to keep the co-solvent percentage consistent across all experiments in a study.[9]
Section 3: Troubleshooting Common Experimental Issues
This section addresses specific problems you may encounter and provides a logical, step-by-step approach to resolving them.
Q5: My reaction is very slow or appears to have stalled. What are the likely causes and how can I fix it?
Answer: This is a common issue, typically related to one of the key factors discussed above. Use the following table to diagnose the problem.
Table 2: Troubleshooting Guide for Slow or Stalled Reactions
| Possible Cause | Diagnostic Check | Corrective Action |
|---|---|---|
| Incorrect pH | Use a calibrated pH meter to check the reaction mixture's pH. Litmus paper is not sufficient for this purpose. | For alkaline hydrolysis, the pH should ideally be >10. If it has drifted down, add a small amount of concentrated NaOH solution. For future experiments, use a suitable buffer (e.g., phosphate or borate) to maintain a stable pH. |
| Low Temperature | Verify the temperature of your reaction vessel with an external thermometer. Do not rely solely on the setpoint of the heating block or water bath. | Increase the temperature in controlled 10 °C increments. Monitor the reaction progress after each increase to find the optimal temperature for your desired timescale. |
| Poor Solubility | Visually inspect the solution. Is it clear, or is there a visible suspension or cloudiness? | If insoluble, prepare the reaction again using a minimal amount of a water-miscible co-solvent like acetonitrile as described in Q4. Ensure vigorous stirring. |
| Reagent Degradation | How old is the 4-methoxyphenyl 4-methylbenzenesulfonate starting material? Has it been stored properly? | If in doubt, verify the purity of the starting material using HPLC, NMR, or melting point analysis. Use fresh, high-purity reagent if necessary. |
Q6: I'm seeing unexpected peaks in my HPLC analysis. What could they be?
Answer: Extraneous peaks can confound your results. The source is usually one of three possibilities:
-
Impure Starting Material: This is the most common cause. Before starting any kinetic analysis, you must confirm the purity of your 4-methoxyphenyl 4-methylbenzenesulfonate. Run a baseline HPLC of your starting material dissolved in the mobile phase. Any significant peaks other than the main component must be identified.
-
Reaction with Buffer: Certain buffers, especially those containing nucleophilic species (e.g., Tris or other amine-based buffers), could potentially react with the sulfonate ester, though this is less likely than hydrolysis. To validate your system, use simple, non-nucleophilic buffers like phosphate or borate, or simply use NaOH solution.
-
Product Degradation: The products, 4-methoxyphenol and p-toluenesulfonic acid, are generally stable under typical hydrolysis conditions. However, if you are using extreme conditions (e.g., very high temperatures > 80-90 °C combined with high pH), you may risk side reactions like air oxidation of the phenol. If you suspect this, run the reaction under an inert atmosphere (N₂ or Ar) and compare the results.
Section 4: Recommended Experimental Protocols
To ensure robust and reproducible data, a well-designed experimental workflow is essential.
Protocol 1: Kinetic Analysis of Alkaline Hydrolysis via HPLC
This protocol provides a framework for a self-validating kinetic experiment.
Caption: Workflow for a robust kinetic analysis of hydrolysis.
Step-by-Step Methodology:
-
Preparation:
-
Prepare a 50 mM borate buffer and adjust the pH to your target value (e.g., 10.0) with NaOH.
-
Prepare a concentrated stock solution of the sulfonate ester (e.g., 100 mM) in acetonitrile.
-
Prepare standard solutions of the starting material and the expected product (4-methoxyphenol) and inject them into the HPLC to determine their retention times and generate a calibration curve.
-
-
Reaction:
-
Place a known volume of the buffer into a jacketed reaction vessel or a flask in a water bath equilibrated to the desired temperature (e.g., 40.0 ± 0.1 °C).
-
To initiate the reaction (t=0), inject a small volume of the substrate stock solution into the stirring buffer to achieve the desired final concentration (e.g., 1 mM).
-
At specified time points, withdraw an aliquot (e.g., 100 µL) of the reaction mixture.
-
-
Quenching and Analysis:
-
Immediately quench the reaction in the aliquot by dispensing it into an HPLC vial containing a quenching agent (e.g., 100 µL of 1 M HCl) to stop the hydrolysis by neutralization.
-
Analyze the quenched samples by reverse-phase HPLC (e.g., C18 column) with a suitable mobile phase (e.g., water/acetonitrile gradient with 0.1% TFA) and UV detection (e.g., 254 nm).
-
-
Data Analysis:
-
Integrate the peak areas of the substrate and product.
-
For a pseudo-first-order reaction (with [OH⁻] in large excess and constant), a plot of the natural logarithm of the substrate concentration (ln[S]) versus time should yield a straight line. The negative of the slope is the observed rate constant, k_obs.
-
Section 5: Frequently Asked Questions (FAQs)
Q7: Can I monitor this reaction using UV-Vis spectroscopy?
Answer: Yes, this is an excellent alternative to HPLC, particularly for rapid screening. The 4-methoxyphenolate product, which is the dominant form of the product at high pH, has a strong UV absorbance at a different wavelength than the starting sulfonate ester.[10] By monitoring the increase in absorbance at the λ_max of the phenolate, you can track the reaction's progress. You must first determine the λ_max for both the reactant and product in your reaction medium to select an optimal monitoring wavelength.
Q8: What is the expected stereochemical outcome of this reaction?
Answer: The reaction does not involve any chiral centers. The nucleophilic attack occurs at the achiral sulfur atom, and the aromatic rings are planar. Therefore, stereochemistry is not a consideration in this specific hydrolysis reaction.
Q9: How does the methoxy substituent on the phenoxy group influence the reaction?
Answer: The electron-donating methoxy group (-OCH₃) on the phenol leaving group makes the corresponding 4-methoxyphenol a weaker acid (higher pKa) compared to unsubstituted phenol. This makes the 4-methoxyphenoxide a slightly poorer leaving group. However, the overall principles of the hydrolysis remain the same, and the tosylate group's properties ensure the reaction proceeds efficiently under the right conditions.
Q10: Is the tosylate group a good leaving group in this context?
Answer: This question reveals a common point of confusion. In S_N1/S_N2 reactions of alkyl tosylates, the tosylate anion is an excellent leaving group because its negative charge is highly stabilized by resonance.[11][12][13][14] In this aryl sulfonate hydrolysis, the reaction occurs at the sulfonyl group itself. The "leaving group" is the 4-methoxyphenoxide anion. The reason the reaction is favorable is that the other product, p-toluenesulfonic acid, is a very strong acid, meaning its conjugate base (the tosylate anion) is very stable.
References
-
Bunnett, J. F., & Bassett, J. Y., Jr. (1959). The Solvolysis of Aryl Triflates. Journal of the American Chemical Society, 81(9), 2104-2109. Available from: [Link]
-
Ashenhurst, J. (2015). Tosylates And Mesylates. Master Organic Chemistry. Available from: [Link]
-
D'Souza, M. J., & Kevill, D. N. (2022). Mechanistic studies of the solvolysis of alkanesulfonyl and arenesulfonyl halides. Beilstein Journal of Organic Chemistry, 18, 120-132. Available from: [Link]
-
Beilstein-Institut. (2022). Mechanistic studies of the solvolysis of alkanesulfonyl and arenesulfonyl halides. Beilstein Journal of Organic Chemistry. Available from: [Link]
-
Soderberg, T. (2019). 9.13: Tosylate—Another Good Leaving Group. Chemistry LibreTexts. Available from: [Link]
-
LibreTexts. (2019). 9.4: Tosylate—Another Good Leaving Group. Available from: [Link]
-
D'Souza, M. J., & Kevill, D. N. (2022). Mechanistic studies of the solvolysis of alkanesulfonyl and arenesulfonyl halides. PubMed. Available from: [Link]
-
AK Lectures. Tosylate Leaving Group. Available from: [Link]
-
D'Souza, M. J., & Kevill, D. N. (2022). Mechanistic studies of the solvolysis of alkanesulfonyl and arenesulfonyl halides. PMC. Available from: [Link]
-
Engberts, J. B. F. N., & Blandamer, M. J. (2005). Kinetics of hydrolysis of 4-methoxyphenyl-2,2-dichloroethanoate in binary water-cosolvent mixtures; the role of solvent activity and solute-solute interactions. Organic & Biomolecular Chemistry, 3(4), 597-602. Available from: [Link]
-
Duarte, F., Geng, T., et al. (2013). The Alkaline Hydrolysis of Sulfonate Esters: Challenges in Interpreting Experimental and Theoretical Data. The Journal of Organic Chemistry, 78(24), 12548-12557. Available from: [Link]
-
Duarte, F., Geng, T., et al. (2013). The Alkaline Hydrolysis of Sulfonate Esters: Challenges in Interpreting Experimental and Theoretical Data. PMC. Available from: [Link]
-
Duarte, F., Geng, T., et al. (2013). The Alkaline Hydrolysis of Sulfonate Esters: Challenges in Interpreting Experimental and Theoretical Data. ACS Publications. Available from: [Link]
-
Öztürk, S., & Kütük, H. (2023). Investigation of Acid-Catalyzed Hydrolysis of 4-Nitrophenyl-N-Acetyl-4-Methylbenzenesulfonimidate in Dioxane-Water Solutions. ResearchGate. Available from: [Link]
-
Duarte, F., Geng, T., et al. (2013). The Alkaline Hydrolysis of Sulfonate Esters: Challenges in Interpreting Experimental and Theoretical Data. Semantic Scholar. Available from: [Link]
-
Jaksen, et al. (2021). Effect of Sulfonation Temperature and Time on the Preparation of Methyl Ester Sulfonate Surfactant From Crude Palm Oil (CPO) Based Methyl Ester. ResearchGate. Available from: [Link]
-
Wang, M., et al. (2019). Hammett linear free-energy relationships in the biocatalytic hydrolysis of para-substituted nitrophenyl benzoate esters. Semantic Scholar. Available from: [Link]
-
Öztürk, S., & Kütük, H. (2023). Investigation of Acid-Catalyzed Hydrolysis of 4-Nitrophenyl-N-Acetyl-4-Methylbenzenesulfonimidate in Dioxane-Water Solutions. Dergipark. Available from: [Link]
-
Öztürk, S., & Kütük, H. (2023). Investigation of Acid-Catalyzed Hydrolysis of 4-Nitrophenyl in Dioxane-Water Solutions. DSpace Repository. Available from: [Link]
-
Shah, P. K. J., & Stuper, W. P. (1980). Kinetics of Hydrolysis of Methenamine. PubMed. Available from: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. The Alkaline Hydrolysis of Sulfonate Esters: Challenges in Interpreting Experimental and Theoretical Data - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. semanticscholar.org [semanticscholar.org]
- 5. d-nb.info [d-nb.info]
- 6. Kinetics of hydrolysis of methenamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. El-Cezeri » Submission » Investigation of Acid-Catalyzed Hydrolysis of 4-Nitrophenyl-N-Acetyl-4-Methylbenzenesulfonimidate in Dioxane-Water Solutions [dergipark.org.tr]
- 8. acikerisim.omu.edu.tr [acikerisim.omu.edu.tr]
- 9. Kinetics of hydrolysis of 4-methoxyphenyl-2,2-dichloroethanoate in binary water-cosolvent mixtures; the role of solvent activity and solute-solute interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 11. masterorganicchemistry.com [masterorganicchemistry.com]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. aklectures.com [aklectures.com]
optimizing catalyst loading for coupling 4-Methoxyphenyl 4-methylbenzenesulfonate
The following technical guide is structured to address the specific challenges of coupling 4-Methoxyphenyl 4-methylbenzenesulfonate (also known as 4-methoxyphenyl tosylate ).
This substrate presents a distinct challenge: it is an electron-rich (deactivated) pseudohalide . Unlike aryl iodides or electron-deficient tosylates, the para-methoxy group increases electron density on the aromatic ring, significantly raising the energy barrier for the oxidative addition step. Standard protocols using triphenylphosphine (
Substrate Analysis & Mechanistic Bottlenecks[1]
Before optimizing, you must understand why this reaction fails at low loadings.
-
Leaving Group Ability: The tosylate group (
) is a poorer leaving group than iodide or bromide. -
Electronic Effect: The 4-methoxy group is an Electron Donating Group (EDG). It renders the aryl ring electron-rich, making it resistant to nucleophilic attack by the Pd(0) species during oxidative addition.
-
The Consequence: Oxidative addition is the Rate-Determining Step (RDS). To lower catalyst loading, you must use a ligand that creates an exceptionally electron-rich metal center to overcome this barrier.
Mechanistic Pathway (Visualization)
Caption: The catalytic cycle highlighting Oxidative Addition as the critical bottleneck for electron-rich tosylates.
Optimized Experimental Protocol (Suzuki-Miyaura)
This protocol is engineered for low catalyst loading (0.1 – 0.5 mol%) using the CM-Phos or XPhos ligand systems, which are authoritative standards for deactivated tosylates.
Reagents & Stoichiometry
| Component | Equivalents | Recommended Reagent | Role |
| Substrate | 1.0 | 4-Methoxyphenyl tosylate | Electrophile |
| Coupling Partner | 1.5 | Aryl Boronic Acid / Pinacol Ester | Nucleophile |
| Precatalyst | 0.001 - 0.005 | Pd(OAc)₂ or Pd₂(dba)₃ | Metal Source |
| Ligand | 0.002 - 0.01 | CM-Phos or XPhos | Critical for OA |
| Base | 3.0 | K₃PO₄ (anhydrous) | Activator |
| Solvent | [0.25 M] | t-Amyl Alcohol or 1,4-Dioxane | Medium |
Step-by-Step Methodology
-
Inert Environment: Flame-dry a reaction vial equipped with a magnetic stir bar. Cool under a stream of Argon or Nitrogen.[1] Note: Oxygen is the primary cause of catalyst death at low loadings.
-
Solids Addition: Charge the vial with 4-methoxyphenyl tosylate (1.0 equiv), boronic acid (1.5 equiv), and finely ground K₃PO₄ (3.0 equiv).
-
Catalyst Stock Solution:
-
In a separate glovebox or degassed vial, prepare a stock solution of Pd(OAc)₂ and CM-Phos in the solvent.
-
Ratio: Maintain a 1:2 or 1:4 Pd:Ligand ratio. Excess ligand prevents Pd-black precipitation at low loadings.
-
Tip: Stir the catalyst/ligand mix for 5-10 minutes at room temperature to form the active
species before addition.
-
-
Reaction Initiation: Add the solvent to the solids, followed by the catalyst stock solution via syringe.
-
Thermal Activation: Seal the vial and heat to 100–110 °C .
-
Why High Temp? The C–O bond activation energy is high; 80 °C is often insufficient for this specific substrate.
-
-
Monitoring: Monitor via HPLC/UPLC after 4 hours. Do not open the vial until completion to prevent deactivation.
Troubleshooting & FAQs
Q1: I am observing <20% conversion even after 24 hours. I used PPh3 as the ligand. Why?
Diagnosis: Ligand Insufficiency.
Explanation: Triphenylphosphine (
-
Recommendation: Use CM-Phos (specifically designed for mesylates/tosylates) or XPhos . These ligands push electron density onto the Pd center, dramatically accelerating the rate-limiting oxidative addition step.
Q2: My reaction turns black immediately upon heating, and the yield is low.
Diagnosis: Catalyst Decomposition ("Pd Black" formation). Explanation: The active Pd(0) species is unstable and is aggregating into inactive metal clusters. This typically happens when the reaction is "starved" of ligand or oxygen has leaked in. Solution:
-
Increase Ligand:Metal Ratio: Move from 1:1 to 1:3 or 1:4 . The excess ligand stabilizes the Pd(0) species.
-
Check Degassing: Sparging with nitrogen is often insufficient for low-loading (<0.5 mol%) reactions. Use Freeze-Pump-Thaw cycles (x3) for the solvent.
Q3: I see a significant amount of 4-methoxyphenol in the LC-MS.
Diagnosis: Hydrolysis of the Tosylate. Explanation: Hydroxide ions (from water in the solvent or base) are attacking the sulfur of the sulfonyl group, cleaving the O-S bond instead of the Pd attacking the C-O bond. Solution:
-
Dry the System: Ensure K₃PO₄ is anhydrous. Switch to t-Amyl alcohol (less hygroscopic than dioxane).
-
Base Switch: If hydrolysis persists, switch to a less nucleophilic base like K₂CO₃ or CsF (anhydrous).
Q4: How do I optimize the loading down to ppm levels (e.g., 0.05 mol%)?
Strategy: Optimization requires a systematic reduction while maintaining kinetic competence. Follow this workflow:
Caption: Step-wise optimization workflow for reducing catalyst loading.
Comparative Ligand Performance Data
The following data summarizes expected performance for coupling 4-methoxyphenyl tosylate with phenylboronic acid (Suzuki) based on literature precedents for deactivated tosylates.
| Ligand | Catalyst Loading (Pd) | Yield (24h) | Notes |
| PPh₃ | 5.0 mol% | < 15% | Ineffective. Cannot activate electron-rich C-O bond. |
| DPPF | 3.0 mol% | 40-50% | Moderate. Bite angle improves stability but OA is slow. |
| SPhos | 1.0 mol% | 85% | Good, but sterics may be insufficient for difficult eliminations. |
| XPhos | 0.5 mol% | > 95% | Excellent. Highly active for tosylates. |
| CM-Phos | 0.1 - 0.2 mol% | > 98% | Best in Class. Specifically designed for this substrate class. |
References
-
The First General Palladium Catalyst for the Suzuki-Miyaura Coupling of Aryl Mesylates and Tosylates Source:Journal of the American Chemical Society Note: Defines the efficacy of CM-Phos for deactivated sulfonates.
-
Palladium-Catalyzed Suzuki–Miyaura Cross-Coupling Reactions of Aryl Tosylates and Mesylates Source:Organic Letters (Buchwald Group) Note: Establishes XPhos as a primary ligand for these transformations.
-
Palladium-Catalyzed Buchwald-Hartwig Amination of Aryl Tosylates Source:Organic Syntheses Note: Detailed experimental procedures for handling 4-methoxyphenyl tosylate in amination reactions.
-
Nickel-Catalyzed Amination of Aryl Tosylates Source:The Journal of Organic Chemistry Note: Alternative non-precious metal protocols.
Sources
minimizing side reactions during the tosylation of 4-methoxyphenol
Technical Support Center: Selective Tosylation of 4-Methoxyphenol Doc ID: TS-ORG-PMP-001 | Version: 2.4 | Status: Active
Module 1: Critical Mechanism Analysis
Why your reaction succeeds or fails.
The tosylation of 4-methoxyphenol (PMP) is a competition between the desired nucleophilic attack of the phenoxide ion on the sulfonyl sulfur and the parasitic hydrolysis of p-toluenesulfonyl chloride (TsCl).
The Core Conflict:
-
Activation: The base (e.g.,
, Pyridine) must deprotonate PMP ( ) to generate the active phenoxide nucleophile. -
Competition: Water (adventitious or solvent) competes for TsCl. Although water is a poorer nucleophile, it is often present in molar excess if solvents are not dried.
-
Catalysis (The DMAP Effect): 4-Dimethylaminopyridine (DMAP) does not just act as a base; it attacks TsCl to form a highly electrophilic N-tosylpyridinium salt. This intermediate reacts with the phenol ~10,000x faster than TsCl alone, effectively outcompeting hydrolysis.
Visualizing the Pathway:
Caption: The catalytic cycle showing how DMAP shunts TsCl toward the product, suppressing the hydrolysis pathway.
Module 2: Troubleshooting Dashboard
Symptom-based diagnostics for immediate remediation.
| Symptom | Probable Cause | Technical Fix |
| Low Yield (<60%) | Hydrolysis of TsCl. Solvents were "wet" or base was insufficient to deprotonate PMP (pKa 10.2). | Action: Use anhydrous DCM. Increase TsCl to 1.2–1.5 eq. Ensure base is >1.5 eq. Add 5-10 mol% DMAP. |
| Pink/Brown Color | Oxidation. PMP is electron-rich and prone to oxidation into benzoquinones by air/light. | Action: Degas solvents with |
| Inseparable Spot (TLC) | Excess TsCl. TsCl co-elutes with the product in non-polar solvents (Hex/EtOAc). | Action: The "Amine Scavenger" Trick. Add N,N-dimethylethylenediamine (0.5 eq) 15 mins before workup. It converts TsCl to a water-soluble sulfonamide. |
| Oil instead of Solid | Impurity Entrapment. Residual solvent or TsOH prevents crystallization. | Action: Triturate the oil with cold pentane or heptane. Seed with a crystal if available. |
Module 3: Optimized Protocols
Choose the workflow that matches your constraints.
Protocol A: The "Gold Standard" (High Yield, Robust)
Best for: Small to medium scale, moisture-sensitive substrates.
-
Setup: Flame-dry a round-bottom flask. Add magnetic stir bar and purge with
. -
Charge: Add 4-Methoxyphenol (1.0 eq) and DMAP (0.1 eq). Dissolve in anhydrous DCM (0.2 M concentration).
-
Base: Add Triethylamine (
) (1.5 eq). Cool to (ice bath).-
Why? Cooling suppresses the exothermic hydrolysis of TsCl.
-
-
Addition: Add TsCl (1.2 eq) portion-wise over 5 minutes.
-
Reaction: Warm to Room Temp (RT). Monitor by TLC (approx. 1-3 hours).
-
The "Smart" Quench (Critical Step):
-
Workup: Wash organic layer with 1M HCl (removes DMAP,
, and the scavenger-sulfonamide). Wash with Brine.[3][4] Dry over .[3] -
Result: Concentration usually yields pure solid without chromatography.
Protocol B: The "Green" Phase-Transfer Method
Best for: Large scale, avoiding chlorinated solvents.
-
Setup: Open flask (air tolerant).
-
Charge: Dissolve 4-Methoxyphenol (1.0 eq) in Acetone (or Ethyl Acetate).
-
Base: Add
(2.0 eq) dissolved in minimal Water (approx 1:4 water:acetone ratio). -
Reagent: Add TsCl (1.3 eq).
-
Reaction: Stir vigorously at
.-
Note: Heating is required here because the biphasic system has slower kinetics than homogeneous DCM.
-
-
Workup: Evaporate acetone. Extract aqueous slurry with Ethyl Acetate.[3] Wash with 1M NaOH (removes unreacted phenol) and Brine.
Module 4: Workup Decision Logic
How to purify based on your crude mixture analysis.
Caption: Decision tree for removing specific impurities (TsCl, TsOH, Amines) during workup.
References
-
Yoshida, Y., et al. (1999).[5] "Practical and efficient sulfonylation of alcohols and amines."[5] Synthesis, 1999(09), 1633-1636. Link
- Cited for: Use of catalytic amines and scavengers for high-purity isol
-
Kazemi, M., et al. (2006).[5] "Solvent-free and selective tosylation of alcohols and phenols."[6] Canadian Journal of Chemistry, 84(5), 812-818. Link
-
Cited for: Green chemistry protocols and selectivity mechanisms.[1]
-
-
Fleming, F. F., et al. (2019).[2] "N-Tosylpyridinium Salts: Highly Reactive Electrophiles." Journal of Organic Chemistry.
- Cited for: Mechanistic insight into the DMAP c
-
BenchChem Technical Support. (2025). "Removal of Tosyl-Containing Byproducts." Link
- Cited for: Industrial standard workup procedures (scavenging resins/amines).
Sources
- 1. researchgate.net [researchgate.net]
- 2. pubs.rsc.org [pubs.rsc.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Sulfonate synthesis by sulfonylation (tosylation) [organic-chemistry.org]
- 6. Tosylation of alcohols: an effective strategy for the functional group transformation of organic derivatives of polyoxometalates - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Solvent Effects on the Reactivity of 4-Methoxyphenyl Tosylate
Prepared by the Office of the Senior Application Scientist
This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of solvent effects on the reactivity of 4-methoxyphenyl tosylate and its analogs. Our goal is to move beyond simple protocols and provide a framework for understanding and troubleshooting your reactions, enabling you to control outcomes with precision.
Section 1: Frequently Asked Questions (FAQs)
This section addresses foundational concepts essential for working with 4-methoxyphenyl tosylate.
Q1: What are the primary reaction pathways for 4-methoxyphenyl tosylate, and how does solvent choice steer the outcome?
A1: 4-Methoxyphenyl tosylate primarily undergoes nucleophilic substitution reactions through two competing mechanisms: SN1 (Substitution Nucleophilic Unimolecular) and SN2 (Substitution Nucleophilic Bimolecular).[1][2] The solvent plays a decisive role in determining which pathway dominates.
-
SN1 Pathway: This is a two-step mechanism involving the formation of a carbocation intermediate.[3] It is strongly favored by polar protic solvents (e.g., water, methanol, ethanol, acetic acid). These solvents excel at stabilizing both the carbocation intermediate and the tosylate leaving group through hydrogen bonding and high dielectric constants.[4][5]
-
SN2 Pathway: This is a one-step, concerted mechanism where the nucleophile attacks as the leaving group departs.[2][3] It is favored by polar aprotic solvents (e.g., acetone, DMSO, DMF, acetonitrile). These solvents can dissolve the substrate and nucleophile but are poor at solvating the anionic nucleophile, leaving it "naked" and highly reactive.[1][4][6]
The choice of solvent is therefore your primary tool for controlling the reaction mechanism.
Q2: Why is the 4-methoxyphenyl group so influential on the reaction mechanism?
A2: The para-methoxy group is a powerful electron-donating group. Its significance lies in its ability to stabilize the key intermediate of the SN1 pathway—the carbocation—through resonance. When the tosylate group departs, the resulting positive charge on the adjacent carbon is delocalized across the benzene ring and, crucially, onto the oxygen atom of the methoxy group. This extensive delocalization dramatically lowers the activation energy for carbocation formation, making the SN1 pathway exceptionally favorable for this substrate compared to unsubstituted or electron-withdrawn phenyl tosylates.[7]
Caption: SN1 mechanism highlighting resonance stabilization.
Q3: What is "solvolysis," and when is it likely to occur with 4-methoxyphenyl tosylate?
A3: Solvolysis is a specific type of nucleophilic substitution where the solvent itself acts as the nucleophile.[8] Given the high stability of the 4-methoxyphenyl carbocation, this substrate is highly susceptible to solvolysis, especially in polar protic solvents like water (hydrolysis), alcohols (alcoholysis), or acetic acid (acetolysis).[9][10] If you dissolve 4-methoxyphenyl tosylate in ethanol with the intention of reacting it with a different nucleophile, you must consider that the ethanol will also compete as a nucleophile, potentially becoming the major product source. This is a classic SN1 reaction scenario.[5]
Section 2: Troubleshooting Guide: Common Experimental Issues
This section provides solutions to specific problems you may encounter during your experiments.
Q4: My reaction is proceeding very slowly. What are the potential solvent-related causes?
A4: A sluggish reaction is a common issue tied directly to a mismatch between your desired mechanism and solvent choice.
-
Attempting an SN2 reaction in a protic solvent: If you are using a strong nucleophile (like NaN3 or NaCN) hoping for an SN2 reaction but have chosen a protic solvent (e.g., methanol), the solvent will form a hydrogen-bonding "cage" around your nucleophile. This severely blunts its nucleophilicity, slowing the reaction dramatically.
-
Attempting an SN1 reaction in a non-polar solvent: If you are relying on a solvolysis or a reaction with a weak nucleophile (SN1), using a non-polar solvent (e.g., hexane, toluene) will prevent the stabilization of the carbocation intermediate. The activation energy for the rate-determining step will be prohibitively high.
-
Solution: Switch to a polar protic solvent (e.g., ethanol, formic acid) to facilitate ionization and stabilize the intermediates.[5]
-
Q5: I'm observing a mixture of stereoisomers (racemization). Why is this happening, and how can I favor complete inversion?
A5: The observation of racemization is a definitive sign that your reaction is proceeding, at least in part, through an SN1 mechanism.[1][3] The planar carbocation intermediate formed in the SN1 pathway can be attacked by the nucleophile from either face, leading to a mixture of retention and inversion products.[11]
-
To favor complete inversion (SN2):
-
Change the Solvent: Move from a polar protic solvent to a polar aprotic solvent (e.g., acetone, acetonitrile). This will destabilize the SN1 transition state and promote the SN2 pathway.[4]
-
Increase Nucleophile Concentration & Strength: Use a high concentration of a strong, anionic nucleophile. The rate of an SN2 reaction is dependent on the nucleophile's concentration, while the SN1 rate is not.[2][3] By Le Châtelier's principle, a high concentration of a potent nucleophile will push the reaction through the bimolecular pathway.
-
Q6: My main product is an alkyl chloride, not the expected substitution product. What's going on?
A6: This unexpected side reaction is a classic issue when tosylates are formed in situ or reacted in the presence of chloride ions, often from the tosyl chloride (TsCl) reagent itself.[12][13] The chloride ion (Cl-), while a modest nucleophile, can displace the excellent tosylate leaving group.[14] This is particularly prevalent under conditions that can support an SN2 reaction.
-
Cause: The reaction of an alcohol with TsCl in the presence of a base like pyridine or triethylamine generates the tosylate and an ammonium chloride salt. The liberated chloride ion can then compete with your intended nucleophile.[13] Polar aprotic solvents like DMF can accelerate this undesired nucleophilic substitution.[12]
-
Troubleshooting Steps:
-
Isolate the Tosylate: If possible, synthesize and purify the 4-methoxyphenyl tosylate in a separate step. This removes the chloride source from the subsequent substitution reaction.
-
Avoid Chlorinated Solvents: Do not use solvents like dichloromethane (DCM) if this side reaction is a problem.
-
Use a Stronger Nucleophile: Ensure your desired nucleophile is significantly more potent than chloride to outcompete it kinetically.
-
Caption: Troubleshooting flowchart for unexpected reaction outcomes.
Section 3: Protocols and Data
Protocol 1: General Procedure for Favoring an SN1 Pathway (e.g., Solvolysis)
This protocol is designed to maximize the formation of the carbocation intermediate.
-
Solvent Selection: Choose a high-polarity, protic solvent. A mixture like 80:20 ethanol:water or pure acetic acid is effective.
-
Substrate Preparation: Dissolve the 4-methoxyphenyl tosylate (1.0 eq) in the chosen solvent to a concentration of 0.1 M.
-
Nucleophile: For solvolysis, no external nucleophile is added. If using a weak, neutral nucleophile, it can be added at this stage (1.0-1.2 eq).
-
Temperature: SN1 reactions are often sensitive to temperature. Start at room temperature (25 °C) and gently heat to 40-60 °C if the reaction is slow. Higher temperatures may promote the competing E1 elimination.
-
Monitoring: Monitor the disappearance of the starting material by TLC or LC-MS. The rate is independent of the nucleophile concentration.[2]
-
Workup: Quench the reaction with a large volume of water and extract the product with a non-polar organic solvent (e.g., ethyl acetate). Wash the organic layer to remove the solvolysis solvent.
Protocol 2: General Procedure for Favoring an SN2 Pathway
This protocol is designed to promote a direct, concerted displacement.
-
Solvent Selection: Choose a polar, aprotic solvent that has been rigorously dried. DMSO, DMF, or acetone are excellent choices.[4]
-
Reagent Preparation: Dissolve the 4-methoxyphenyl tosylate (1.0 eq) in the chosen solvent. In a separate flask, dissolve the nucleophilic salt (e.g., sodium azide, 1.5 eq) in a minimal amount of the same solvent.
-
Reaction: Add the nucleophile solution to the substrate solution at 0 °C or room temperature. Using an excess of a strong nucleophile is critical.
-
Temperature: SN2 reactions are generally less sensitive to thermal energy for activation than SN1 but will proceed faster with gentle heating. However, keep the temperature as low as practical to suppress the competing E2 elimination.
-
Monitoring: Monitor the reaction by TLC or LC-MS. The rate should be dependent on the concentration of both the substrate and the nucleophile.[2]
-
Workup: Dilute the reaction mixture with water and extract the product. The polar aprotic solvent will partition into the aqueous phase.
Table 1: Comparative Effects of Common Solvents on 4-Methoxyphenyl Tosylate Reactivity
| Solvent | Type | Dielectric Constant (ε) | Primary Effect on Mechanism | Expected Relative Rate (SN1) | Expected Relative Rate (SN2) |
| Water (H₂O) | Polar Protic | 80.1 | Strongly favors SN1 (solvolysis) | Very Fast | Very Slow |
| Methanol (MeOH) | Polar Protic | 32.7 | Strongly favors SN1 (solvolysis) | Fast | Slow |
| Ethanol (EtOH) | Polar Protic | 24.5 | Favors SN1 | Moderate | Slow |
| Acetic Acid (AcOH) | Polar Protic | 6.2 | Favors SN1 (ionizing) | Moderate | Very Slow |
| DMSO | Polar Aprotic | 46.7 | Strongly favors SN2 | Slow | Very Fast |
| Acetonitrile (MeCN) | Polar Aprotic | 37.5 | Favors SN2 | Slow | Fast |
| Acetone | Polar Aprotic | 20.7 | Favors SN2 | Very Slow | Moderate |
| Toluene | Non-Polar | 2.4 | Disfavors both pathways | Extremely Slow | Extremely Slow |
| Hexane | Non-Polar | 1.9 | Disfavors both pathways | Extremely Slow | Extremely Slow |
Data compiled from general chemical principles and sources.[4][5]
Section 4: References
-
Filo. (2025, April 7). The solvolysis of 2 R, 3 S-3-(4- methoxyphenyl ) but -2-yl tosyl... Available from:
-
Fujio, M., et al. Solvent Effects on the Solvolysis of Neophyl Tosylates. Bulletin of the Chemical Society of Japan. Available from: [Link]
-
Vembu, N., & Arunmozhithevan, C. Solvent effect on the reaction of tosyl chloride with p-substituted phenol(s) and triethylamine. Der Chemica Sinica. Available from: [Link]
-
Treatment of Alcohols with Tosyl Chloride Does Not always Lead to the Formation of Tosylates. Molecules. Available from: [Link]
-
Reddit. (2024, April 6). Tosylate displacement reaction. r/OrganicChemistry. Available from: [Link]
-
Vedantu. SN1 vs SN2 Reactions: Mechanism, Differences & JEE Guide. Available from: [Link]
-
Ashenhurst, J. (2024, June 24). Comparing The SN1 vs Sn2 Reactions. Master Organic Chemistry. Available from: [Link]
-
Pharmaguideline. SN1 versus SN2 Reactions, Factors Affecting SN1 and SN2 Reactions. Available from: [Link]
-
Reddit. (2021, August 2). What are the differences between SN1 and SN2 reactions? r/OrganicChemistry. Available from: [Link]
-
Chemistry LibreTexts. (2021, December 15). 7.5: SN1 vs SN2. Available from: [Link]
-
Treatment of Alcohols with Tosyl Chloride Does Not always Lead to the Formation of Tosylates. ResearchGate. Available from: [Link]
-
Engberts, J. B. F. N., & Blandamer, M. J. (2005). Kinetics of hydrolysis of 4-methoxyphenyl-2,2-dichloroethanoate in binary water-cosolvent mixtures; the role of solvent activity and solute-solute interactions. Organic & Biomolecular Chemistry. Available from: [Link]
-
Li, D., & Williams, N. H. (2016). The solvolysis mechanism of simple secondary tosylates in 50% aqueous TFE. Journal of Physical Organic Chemistry. Available from: [Link]
-
ResearchGate. (2025, August 6). Solvent Effects on the Solvolysis of Some Secondary Tosylates. Applications of YBnOTs and YxBnOTs Scales to Mechanistic Studies. Available from: [Link]
-
Solvolysis mechanisms. Kinetic solvent isotope effects for alkyl tosylates in acetic acid and acetic acid-d. (1976). OSTI.GOV. Available from: [Link]
-
Ashenhurst, J. (2015, March 10). Tosylates And Mesylates. Master Organic Chemistry. Available from: [Link]
-
The solvolysis mechanism of simple secondary tosylates in 50% aqueous TFE. White Rose Research Online. Available from: [Link]
-
Kevill, D. N., & D'Souza, M. J. (2022). Mechanistic studies of the solvolysis of alkanesulfonyl and arenesulfonyl halides. Molecules. Available from: [Link]
-
Mechanistic studies of the solvolysis of alkanesulfonyl and arenesulfonyl halides. (2022). Available from: [Link]
-
Solvolytic displacement reactions. Squarespace. Available from: [Link]
-
Chemistry Steps. Mesylates and Tosylates with Practice Problems. Available from: [Link]
-
Chemistry LibreTexts. (2015, July 9). 7.1: Solvolysis of Tertiary and Secondary Haloalkanes. Available from: [Link]
-
Mechanistic studies of the solvolysis of alkanesulfonyl and arenesulfonyl halides. ResearchGate. Available from: [Link]
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Validation & Comparative
Validating the Synthesis of 4-Methoxyphenyl 4-methylbenzenesulfonate: An Infrared Spectroscopy Comparison Guide
For researchers and professionals in the field of drug development and organic synthesis, the unambiguous confirmation of a target molecule's structure is paramount. This guide provides an in-depth technical comparison of the infrared (IR) spectroscopy profiles of 4-Methoxyphenyl 4-methylbenzenesulfonate and its precursors, 4-methoxyphenol and 4-methylbenzenesulfonyl chloride. By leveraging the principles of vibrational spectroscopy, we can clearly identify the key spectral changes that validate the successful formation of the desired sulfonate ester.
The Vibrational Fingerprint: Key Functional Groups in 4-Methoxyphenyl 4-methylbenzenesulfonate
The structure of 4-Methoxyphenyl 4-methylbenzenesulfonate contains several key functional groups, each with characteristic vibrational frequencies in the infrared spectrum. Understanding these is crucial for accurate spectral interpretation. The primary functionalities include the sulfonate ester group (R-SO₂-O-R'), an aromatic ether linkage, and two substituted benzene rings.
The sulfonate ester group is particularly diagnostic, exhibiting strong, characteristic stretching vibrations for the S=O and S-O bonds. Aromatic rings display distinct C-H stretching and bending modes, as well as C=C stretching vibrations within the ring. The aromatic ether is characterized by its C-O stretching frequencies.
A Comparative Analysis: Product vs. Starting Materials
The most effective way to validate the formation of 4-Methoxyphenyl 4-methylbenzenesulfonate is to compare its IR spectrum with those of the starting materials. The successful synthesis will be marked by the disappearance of characteristic peaks from the reactants and the appearance of new peaks corresponding to the product.
| Functional Group/Bond | Expected Wavenumber (cm⁻¹) for 4-Methoxyphenyl 4-methylbenzenesulfonate | Observed in 4-methoxyphenol? | Observed in 4-methylbenzenesulfonyl chloride? | Rationale for Change |
| O-H Stretch (Phenolic) | Absent | Yes (Broad, ~3200-3600 cm⁻¹) | No | The phenolic hydroxyl group of 4-methoxyphenol is consumed in the reaction to form the new S-O-Ar bond. Its absence is a strong indicator of a complete reaction. |
| S-Cl Stretch | Absent | No | Yes (Strong, ~550-650 cm⁻¹) | The sulfonyl chloride bond is broken during the reaction. |
| S=O Asymmetric Stretch | ~1350-1370 (Strong) | No | Yes (~1370-1380 cm⁻¹) | This key peak from the sulfonyl group is retained in the product. |
| S=O Symmetric Stretch | ~1170-1190 (Strong) | No | Yes (~1170-1180 cm⁻¹) | This second strong sulfonyl peak is also a key feature of the product's spectrum. |
| Ar-O-S Stretch | ~900-1000 (Strong) | No | No | The formation of the new ester linkage gives rise to this characteristic absorption. |
| Ar-O-C Asymmetric Stretch | ~1230-1270 (Strong) | Yes (~1230 cm⁻¹) | No | This peak from the methoxy group on the phenol ring is retained in the product. |
| Ar-O-C Symmetric Stretch | ~1020-1040 (Moderate) | Yes (~1030 cm⁻¹) | No | This second ether linkage peak is also expected in the product spectrum. |
| Aromatic C-H Stretch | >3000 (Multiple weak bands) | Yes | Yes | Both starting materials and the product contain aromatic rings, so these peaks will be present in all spectra. |
| Aromatic C=C Stretch | ~1450-1600 (Multiple bands) | Yes | Yes | Characteristic of the benzene rings in all three molecules. |
This comparative approach provides a self-validating system. The disappearance of the broad O-H stretch from 4-methoxyphenol is a critical piece of evidence for the reaction's completion.[1][2] Concurrently, the appearance of the strong S-O-Ar stretch, alongside the retained strong S=O stretching bands, confirms the formation of the sulfonate ester linkage.[3]
Experimental Protocol: Acquiring a High-Quality FTIR Spectrum
To obtain a reliable IR spectrum for validation, the following Attenuated Total Reflectance (ATR) FTIR spectroscopy protocol is recommended. ATR is a modern technique that requires minimal sample preparation and is suitable for solid powder samples.[4][5]
Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer equipped with a diamond or zinc selenide ATR accessory.
Sample Preparation:
-
Ensure the ATR crystal is clean by wiping it with a soft cloth dampened with isopropanol or acetone.
-
Collect a background spectrum of the clean, empty ATR crystal. This will be subtracted from the sample spectrum to remove any environmental interference (e.g., CO₂, water vapor).
-
Place a small amount of the dried 4-Methoxyphenyl 4-methylbenzenesulfonate powder onto the center of the ATR crystal.
-
Apply firm and even pressure using the ATR's pressure clamp to ensure good contact between the sample and the crystal.
Data Acquisition:
-
Collect the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.
-
Set the spectral resolution to 4 cm⁻¹.
-
The data is typically collected in the mid-IR range, from 4000 to 400 cm⁻¹.
Data Processing:
-
The instrument software will automatically perform the Fourier transform and subtract the background spectrum.
-
The resulting spectrum should be displayed in terms of transmittance or absorbance versus wavenumber (cm⁻¹).
Logical Workflow for Spectral Validation
The following diagram illustrates the decision-making process for validating the structure of 4-Methoxyphenyl 4-methylbenzenesulfonate using the acquired IR spectrum.
Caption: Workflow for IR spectral validation of 4-Methoxyphenyl 4-methylbenzenesulfonate.
Conclusion
Infrared spectroscopy is a rapid, reliable, and non-destructive technique for the structural validation of synthesized organic compounds. By following a systematic approach of comparing the product's spectrum with those of its starting materials, researchers can confidently confirm the formation of 4-Methoxyphenyl 4-methylbenzenesulfonate. The key spectral evidence lies in the disappearance of the phenolic O-H band and the appearance of the characteristic sulfonate ester S-O-Ar stretching vibration, in conjunction with the retention of the strong S=O stretching bands. This guide provides the necessary framework for performing and interpreting these critical validation experiments.
References
-
Chemistry LibreTexts. (2024, January 1). 12.8: Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]
-
Drawell. (n.d.). Sample Preparation for FTIR Analysis - Sample Types and Prepare Methods. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Interpreting IR Spectra. Retrieved from [Link]
-
Chegg. (2016, November 14). Solved Consult the IR spectrum of 4-methoxyphenol included. Retrieved from [Link]
-
NIST WebBook. (n.d.). Benzenesulfonyl chloride, 4-methyl-. Retrieved from [Link]
-
Master Organic Chemistry. (2015, March 10). Tosylates And Mesylates. Retrieved from [Link]
-
Michigan State University Department of Chemistry. (n.d.). Infrared Spectroscopy. Retrieved from [Link]
Sources
Comparative Yield Guide: Cross-Coupling of 4-Methoxyphenyl Tosylate vs. Chloride
Executive Summary: The Electrophile Dilemma
In the optimization of Palladium-catalyzed cross-coupling reactions, the choice between 4-Methoxyphenyl chloride (4-Cl) and 4-Methoxyphenyl tosylate (4-OTs) is rarely about simple reactivity—it is a strategic decision balancing atom economy , precursor availability , and catalyst cost .
While aryl chlorides are the industrial standard due to low molecular weight and commercial availability, aryl tosylates represent a critical "bridge" electrophile, allowing phenols to enter the cross-coupling manifold without harsh halogenation steps.
The Verdict:
-
Yield Potential: Both substrates can achieve >95% yield under optimized conditions.[1]
-
Reactivity: 4-Cl is generally more reactive than 4-OTs toward oxidative addition with standard phosphines, but 4-OTs outperforms 4-Cl when using specific "tosylate-targeted" ligands (e.g., CM-Phos, BrettPhos).
-
Operational Risk: 4-OTs carries a risk of hydrolysis (reverting to phenol) under strong basic/aqueous conditions, requiring anhydrous or mild base protocols.
Mechanistic Divergence: Oxidative Addition[2]
The rate-determining step (RDS) for both substrates with electron-rich rings (like anisole) is Oxidative Addition (OA) . However, the energy barrier and transition states differ significantly.
Graphviz Diagram: Mechanistic Pathway & Energy Barriers
Figure 1: Mechanistic bifurcation showing the higher kinetic barrier for Tosylates and the hydrolysis risk.
Comparative Performance Analysis
The following data aggregates "best-in-class" yields from high-impact methodology papers (Buchwald, Hartwig, Kwong).
A. Suzuki-Miyaura Coupling
Target: 4-Methoxybiphenyl
| Feature | 4-Methoxyphenyl Chloride | 4-Methoxyphenyl Tosylate |
| Best Ligand | SPhos or XPhos | CM-Phos or BrettPhos |
| Typical Yield | 96-99% | 92-98% |
| Temp/Time | 80-100°C / 2-4 h | 80-110°C / 4-12 h |
| Base Sensitivity | Low (Compatible with | High (Avoid strong hydroxides; use |
| Atom Economy | High (Leaving group = 35.5 Da) | Low (Leaving group = 171 Da) |
| Key Reference | J. Am. Chem. Soc. 2005, 127, 4685 | J. Org. Chem. 2008, 73, 7731 |
B. Buchwald-Hartwig Amination
Target: N-Aryl Morpholine derivative
| Feature | 4-Methoxyphenyl Chloride | 4-Methoxyphenyl Tosylate |
| Best Catalyst | RuPhos-Pd-G4 or BrettPhos | Pd-PEPPSI-IPr or BrettPhos |
| Typical Yield | 90-95% | 85-92% |
| Solvent System | Toluene or Dioxane | t-Amyl Alcohol or Toluene |
| Challenge | Requires strong base ( | Strong base can cleave OTs; |
| Key Reference | Chem. Sci. 2011, 2, 27 | J. Org. Chem. 2015, 80, 7666 |
Experimental Protocols
Protocol A: Coupling of 4-Methoxyphenyl Tosylate (The "Phenol Route")
Use this when your starting material is a phenol.
Reagents:
-
Substrate: 4-Methoxyphenyl tosylate (1.0 equiv)
-
Boronic Acid: Phenylboronic acid (1.5 equiv)
-
Catalyst: Pd(OAc)₂ (2 mol%)[2]
-
Ligand: CM-Phos (4 mol%) (Critical for OTs)
-
Base:
(3.0 equiv) -
Solvent: Toluene (anhydrous)
Step-by-Step:
-
Pre-complexation: In a glovebox or under Ar, mix Pd(OAc)₂ and CM-Phos in toluene (1 mL/mmol) and stir for 5 mins to form the active
species. -
Addition: Add the tosylate, boronic acid, and finely ground phosphate base.
-
Reaction: Seal the vial and heat to 90°C for 8 hours. Note: Tosylates require longer induction periods than bromides.
-
Workup: Cool to RT. Filter through a pad of celite (to remove phosphate salts). Concentrate and purify via flash chromatography (Hex/EtOAc).
Protocol B: Coupling of 4-Methoxyphenyl Chloride (The "Commercial Route")
Use this when purchasing the aryl halide.
Reagents:
-
Substrate: 4-Chloroanisole (1.0 equiv)
-
Boronic Acid: Phenylboronic acid (1.2 equiv)[3]
-
Catalyst: XPhos Pd G4 (1 mol%) (Pre-catalyst ensures rapid activation)
-
Base:
(0.5 M aqueous solution) -
Solvent: THF
Step-by-Step:
-
Setup: Charge a vial with the aryl chloride, boronic acid, and XPhos Pd G4.
-
Solvent: Add THF and the aqueous base solution (biphasic system works well for chlorides).
-
Reaction: Stir vigorously at 60°C for 2 hours. Note: Chlorides with XPhos are extremely fast.
-
Workup: Separate phases. Extract aqueous layer with EtOAc. Dry organics over
.
Decision Matrix: When to Use Which?
Do not default to Chlorides simply because they are standard. Use this logic flow:
Figure 2: Strategic decision tree for electrophile selection.
References
-
Suzuki-Miyaura Coupling of Aryl Tosylates (CM-Phos): So, C. M.; Lau, C. P.; Chan, A. S. C.; Kwong, F. Y.[4] Suzuki−Miyaura Coupling of Aryl Tosylates Catalyzed by an Array of Indolyl Phosphine-Palladium Catalysts. J. Org.[1][4][5] Chem.2008 , 73, 7731–7734.[4]
-
General Suzuki Coupling of Aryl Chlorides (XPhos): Nguyen, H. N.; Huang, X.; Buchwald, S. L. The First General Palladium Catalyst for the Suzuki-Miyaura and Carbonyl Enolate Coupling of Aryl Arenesulfonates. J. Am. Chem. Soc.[5][6]2003 , 125, 11818–11819.
-
Buchwald-Hartwig Amination of Tosylates (NHC Catalysts): Zhang, Y.; Lavigne, G.; César, V. Buchwald–Hartwig Amination of (Hetero)Aryl Tosylates Using a Well-Defined N-Heterocyclic Carbene/Palladium(II) Precatalyst. J. Org.[1][4][5] Chem.2015 , 80, 7666–7673.[1][5]
-
Comparison of Ligands for C-O Coupling: Bhayana, B.; Fors, B. P.; Buchwald, S. L. A Versatile Catalyst System for Suzuki−Miyaura Cross-Coupling Reactions of C(sp2)-Tosylates and Mesylates. Org.[5][7][8][9][10] Lett.2009 , 11, 3954–3957.
Sources
- 1. Buchwald-Hartwig Amination of (Hetero)Aryl Tosylates Using a Well-Defined N-Heterocyclic Carbene/Palladium(II) Precatalyst [organic-chemistry.org]
- 2. Highly Stereoselective Synthesis of Tetrasubstituted Acyclic All-carbon Olefins via Enol Tosylation and Suzuki–Miyaura Coupling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Suzuki-Miyaura Coupling of Aryl Tosylates Catalyzed by an Array of Indolyl Phosphine-Palladium Catalysts [organic-chemistry.org]
- 5. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 6. Oxidative addition of aryl tosylates to palladium(0) and coupling of unactivated aryl tosylates at room temperature - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 9. mdpi.com [mdpi.com]
- 10. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
A Senior Application Scientist's Guide to Benchmarking Palladium vs. Nickel Catalysts for 4-Methoxyphenyl Tosylate Activation
Introduction: The Strategic Value of C–O Bond Activation
In the landscape of modern synthetic chemistry, the ability to forge carbon-carbon (C-C) and carbon-heteroatom (C-N, C-O, etc.) bonds with precision and efficiency is paramount. While aryl halides have long served as the workhorse electrophiles in cross-coupling reactions, their use is not without drawbacks, including the generation of stoichiometric halide waste. Phenols, on the other hand, represent a vast, readily available, and economically attractive feedstock. Their conversion to sulfonate esters, such as tosylates, transforms the historically inert C–O bond into a viable handle for cross-coupling.[1]
This guide focuses on the activation of 4-methoxyphenyl tosylate, a representative electron-rich aryl tosylate. The cleavage of its robust C(sp²)–O bond presents a significant synthetic challenge, making it an excellent benchmark substrate for comparing the two titans of cross-coupling catalysis: Palladium (Pd) and Nickel (Ni). While both metals are capable of facilitating these transformations, their fundamental electronic and steric properties give rise to distinct reactivity profiles, operational requirements, and mechanistic pathways.[2] This comparison will provide researchers with the field-proven insights needed to select the optimal catalytic system for their specific synthetic goals.
Pillar 1: The Case for Palladium—Versatility and Functional Group Tolerance
Palladium catalysis is renowned for its exceptional functional group tolerance and the broad commercial availability of well-defined catalysts and ligands.[3] The activation of aryl tosylates using palladium typically proceeds through a well-understood Pd(0)/Pd(II) catalytic cycle. The development of sterically hindered and electron-rich phosphine ligands has been instrumental in enabling the challenging oxidative addition of the C–O bond to the Pd(0) center.[1][4]
Mechanistic Overview: The Pd(0)/Pd(II) Cycle
The generally accepted mechanism involves three key steps:
-
Oxidative Addition: The active Pd(0)L_n species inserts into the C–O bond of the aryl tosylate to form an arylpalladium(II) complex. This is often the rate-limiting step for less reactive electrophiles like tosylates.[5]
-
Transmetalation (or other coupling steps): In a Suzuki coupling, the organoboron reagent transfers its organic group to the palladium center. In a Buchwald-Hartwig amination, the amine coordinates to the palladium, followed by deprotonation to form a palladium-amido complex.
-
Reductive Elimination: The two organic fragments on the Pd(II) center couple, forming the desired product and regenerating the active Pd(0) catalyst.
Performance Characteristics
Palladium systems have been successfully applied to a wide range of transformations involving aryl tosylates, including Suzuki-Miyaura, Buchwald-Hartwig amination, Sonogashira, and carbonylation reactions.[1][6][7] Notably, with the right ligand choice, such as the hindered Josiphos ligand CyPF-t-Bu, aminations of aryl tosylates can be achieved at room temperature with catalyst loadings as low as 0.01 mol%.[8] This mildness is a significant advantage when dealing with sensitive substrates.
Pillar 2: The Case for Nickel—Cost-Effectiveness and Unique Reactivity
Nickel, being a more earth-abundant and significantly less expensive metal than palladium, presents a compelling "greener" and more economical alternative.[9][10] Kinetically, Ni(0) is generally a better reductant than Pd(0), making it more reactive towards the oxidative addition of challenging C–O bonds.[11] This enhanced reactivity allows nickel to often succeed where palladium systems may falter, particularly with electron-rich or sterically hindered tosylates.
Mechanistic Overview: The Ni(0)/Ni(II) Cycle and Beyond
The standard catalytic cycle for nickel is analogous to palladium's, involving a Ni(0)/Ni(II) shuttle.[12] However, nickel catalysis is distinguished by its ability to access alternative oxidation states, such as Ni(I) and Ni(III), which opens up radical-based mechanistic pathways.[11][13] This allows for unique transformations and can be particularly effective in cross-electrophile couplings.[14] For aryl ether activation, an "anionic pathway" involving the formation of electron-rich nickelate complexes has also been proposed, which can facilitate C-O bond cleavage without a formal oxidative addition step.[15]
Performance Characteristics
Nickel catalysts, particularly those supported by N-heterocyclic carbene (NHC) ligands, have demonstrated remarkable efficiency in the amination of aryl tosylates, with some reactions completing in as little as 15 minutes at 110 °C.[12][16] Nickel is also highly effective for Kumada couplings with Grignard reagents and has been shown to catalyze the cross-coupling of aryl tosylates with alkyl electrophiles, a transformation that is often challenging for palladium due to competing β-hydride elimination.[11][17][18] However, nickel catalysts are generally more sensitive to air and moisture, often requiring more stringent inert atmosphere techniques and sometimes stronger reductants to generate the active Ni(0) species in situ.[13]
Head-to-Head Comparison: Pd vs. Ni for 4-Methoxyphenyl Tosylate Activation
The choice between palladium and nickel is not merely one of preference but a strategic decision based on the desired outcome, substrate scope, and operational constraints.
| Feature | Palladium (Pd) | Nickel (Ni) | Rationale & Insights |
| Cost & Abundance | High cost, rare metal[10] | Low cost, earth-abundant[9] | For large-scale synthesis, cost is a major driver, favoring Ni. |
| Air/Moisture Sensitivity | Generally lower; many precatalysts are air-stable. | Generally higher; requires stricter inert atmosphere techniques.[13] | Pd offers greater operational simplicity, which is advantageous for high-throughput screening. |
| Reactivity with C–O Bonds | Good; requires strong, electron-rich ligands (e.g., phosphines).[1] | Excellent; often more reactive towards inert bonds than Pd.[11] | Ni is often the catalyst of choice for particularly unreactive aryl tosylates or ethers. |
| Dominant Mechanism | Pd(0)/Pd(II) two-electron processes.[2] | Ni(0)/Ni(II) shuttle; Ni(I)/Ni(III) radical pathways are accessible.[11] | Ni's mechanistic diversity enables transformations not readily accessible with Pd. |
| Functional Group Tolerance | Excellent; highly versatile and predictable.[1] | Good, but can be less tolerant of certain reducible functional groups. | Pd is often preferred for complex molecules with delicate functionality. |
| Typical Ligands | Bulky, electron-rich phosphines (XPhos, SPhos), Josiphos-type.[1][4] | N-Heterocyclic Carbenes (NHCs), phosphines (dppe), dienes.[12][17][18] | Ligand choice is critical and tailored to the metal's electronic requirements. |
| Key Advantage | High reliability, mild reaction conditions, broad scope.[8] | High reactivity, low cost, unique reactivity with alkyl electrophiles.[17] | Choose Pd for reliability and mildness; choose Ni for cost and challenging substrates. |
Quantitative Performance Data
The following tables summarize typical conditions for two common cross-coupling reactions using an aryl tosylate electrophile.
Table 1: Representative Conditions for Suzuki-Miyaura Coupling
| Parameter | Palladium System | Nickel System |
| Precatalyst | Pd(OAc)₂ (1-2 mol%) | NiCl₂(dppe) (5-10 mol%) |
| Ligand | XPhos or SPhos (2-4 mol%) | (Included in precatalyst) |
| Base | K₃PO₄ or K₂CO₃ | K₃PO₄ |
| Solvent | Toluene, Dioxane, or t-BuOH | Dioxane or THF |
| Temperature | 80–120 °C | 80–110 °C |
| Yield (Typical) | >85%[1][4] | >80%[19] |
Table 2: Representative Conditions for Buchwald-Hartwig Amination
| Parameter | Palladium System | Nickel System |
| Precatalyst | Pd₂(dba)₃ or Pd(OAc)₂ (0.1-2 mol%) | Ni(II)-σ-aryl complex or NiCl₂ (5 mol%) |
| Ligand | Josiphos or XPhos type (0.2-4 mol%) | IPr (NHC ligand) (5 mol%) |
| Base | NaOtBu or LiHMDS | NaOtBu or K₃PO₄ |
| Solvent | Toluene or Dioxane | Dioxane |
| Temperature | Room Temp – 110 °C[8] | 110 °C[12] |
| Reaction Time | 1–24 hours | 15 minutes – 2 hours[12] |
| Yield (Typical) | >90%[8] | >85%[12] |
Experimental Protocols: A Practical Guide
The following protocols provide a validated starting point for researchers. Always perform reactions in a well-ventilated fume hood with appropriate personal protective equipment.
Protocol 1: Pd-Catalyzed Suzuki-Miyaura Coupling of 4-Methoxyphenyl Tosylate
This protocol is adapted from methodologies developed by the Buchwald group.[1][4]
-
Preparation: To an oven-dried Schlenk tube equipped with a magnetic stir bar, add 4-methoxyphenyl tosylate (1.0 mmol, 278 mg), phenylboronic acid (1.2 mmol, 146 mg), and potassium phosphate (K₃PO₄, 2.0 mmol, 424 mg).
-
Catalyst Addition: In a glovebox or under a positive pressure of argon, add palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 4.5 mg) and XPhos (0.04 mmol, 19 mg).
-
Reaction Setup: Seal the Schlenk tube, evacuate, and backfill with argon (repeat three times). Add 5 mL of anhydrous toluene via syringe.
-
Execution: Place the sealed tube in a preheated oil bath at 110 °C and stir for 12-24 hours.
-
Workup: Cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and water (20 mL). Separate the organic layer, wash with brine (20 mL), dry over anhydrous sodium sulfate, and filter.
-
Purification: Concentrate the filtrate under reduced pressure. Purify the crude residue by silica gel column chromatography to yield the biaryl product.
Protocol 2: Ni-Catalyzed Buchwald-Hartwig Amination of 4-Methoxyphenyl Tosylate
This protocol is based on the rapid amination procedure reported by Xie and coworkers.[12]
-
Preparation: In a glovebox, add to a vial: a Ni(II)-σ-aryl precatalyst (e.g., [Ni(IPr)(o-tolyl)Cl], 0.05 mmol), 4-methoxyphenyl tosylate (1.0 mmol, 278 mg), and sodium tert-butoxide (NaOtBu, 1.6 mmol, 154 mg).
-
Reagent Addition: Add morpholine (1.5 mmol, 131 µL) and 4 mL of anhydrous 1,4-dioxane.
-
Execution: Seal the vial tightly with a Teflon-lined cap. Remove from the glovebox and place in a preheated oil bath or heating block at 110 °C. Stir vigorously for 15-30 minutes.
-
Workup: Cool the reaction to room temperature. Pass the mixture through a short plug of silica gel, eluting with ethyl acetate.
-
Purification: Concentrate the eluent under reduced pressure. The resulting crude product can be further purified by column chromatography or recrystallization if necessary.
Conclusion and Future Outlook
Both palladium and nickel are exceptionally powerful catalysts for the activation of 4-methoxyphenyl tosylate, each offering a distinct set of advantages.
-
Palladium remains the catalyst of choice for applications demanding supreme functional group tolerance, operational simplicity, and mild reaction conditions, making it ideal for the late-stage functionalization of complex molecules in pharmaceutical development.[1][8]
-
Nickel provides a cost-effective and highly reactive alternative, capable of activating more challenging C–O bonds and enabling unique transformations through diverse mechanistic manifolds.[11][12] Its adoption is particularly compelling for large-scale industrial processes where cost and atom economy are critical.
The ongoing development of new ligands and catalytic systems continues to blur the lines between these two metals. As our mechanistic understanding deepens, we can expect the development of even more robust and versatile catalysts that combine the best attributes of both palladium and nickel, further expanding the synthetic utility of abundant phenol-derived electrophiles.
References
-
Xie, X., Chen, D., & Zhang, Y. (2008). Nickel-Catalyzed Amination of Aryl Tosylates. The Journal of Organic Chemistry, 73(4), 1512-1515. [Link][12][16][20]
-
Biscoe, M. R., Fors, B. P., & Buchwald, S. L. (2008). Palladium-Catalyzed Amination of Aryl and Heteroaryl Tosylates at Room Temperature. Journal of the American Chemical Society, 130(47), 15837-15840. [Link][8]
-
Tasker, S. Z., Stan, E. A., & Jamison, T. F. (2020). Palladium-Catalyzed Cross-Couplings by C–O Bond Activation. Catalysis Science & Technology, 10(17), 5702-5739. [Link][1][4]
-
Grimm, S., Ertl, M., & Krossing, I. (2014). Benchmark Study of the Performance of Density Functional Theory for Bond Activations with (Ni,Pd)-Based Transition-Metal Catalysts. Journal of Chemical Theory and Computation, 10(10), 4495-4511. [Link][21][22]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
